(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357412 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95061-47-5 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. Due to a prevalence of literature on its enantiomer, some properties are inferred based on established principles of stereochemistry. This document also outlines detailed, generalized experimental protocols for the determination of these properties.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in research and development, particularly in areas such as chiral synthesis and pharmaceutical development.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.40 g/mol | [1] |
| CAS Number | 95061-47-5 | [1] |
| Melting Point | 237-240 °C (predicted) | Based on the experimentally determined melting point of its (S)-(-) enantiomer.[2][3] Enantiomers typically have identical melting points. |
| Specific Rotation ([α]D) | +213.0° to +216.0° (c=1 in pyridine, predicted) | Based on the experimentally determined specific rotation of its (S)-(-) enantiomer, which is -213.0° to -216.0°.[2] Enantiomers have equal and opposite specific rotations. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Sparingly soluble in water.[4] Soluble in organic solvents like pyridine (used for specific rotation measurements).[2] | General solubility in other common laboratory solvents has not been extensively documented. |
| Appearance | White solid (predicted) | Based on the description of its (S)-(-) enantiomer as crystals.[2][3] |
Table 2: Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.2269 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of a crystalline organic compound like this compound are provided below. These are generalized protocols that represent standard laboratory practices.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.
Methodology:
-
Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., pyridine, as used for its enantiomer). A common concentration is 1 g/100 mL.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
-
Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
-
Data Acquisition: The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/mL.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.
Methodology:
-
Solvent Screening: A small, known amount (e.g., 10 mg) of this compound is placed in a series of vials.
-
Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) is added to each vial.
-
Observation at Room Temperature: The vials are agitated, and the solubility at room temperature is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.
-
Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is weighed.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Logical workflow for determining the physical properties of the target compound.
References
In-Depth Technical Guide: (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate
CAS Number: 95061-47-5
Synonyms: (R)-(+)-HYTRA, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate
This technical guide provides a comprehensive overview of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, a valuable chiral auxiliary in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 95061-47-5 | [1] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.40 g/mol | [1] |
| Appearance | White to off-white powder/crystals | N/A |
| Melting Point | 237-240 °C | [2] |
| Optical Rotation | [α]²⁰/D +212° to +217° (c=1 in pyridine) | N/A |
| Purity | ≥98% (typically) | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |
| logP | 4.2269 | [1] |
Synthesis
A reliable method for the synthesis of this compound has been published in Organic Syntheses. The procedure involves the reaction of (R)-(-)-methyl mandelate with phenylmagnesium bromide, followed by acetylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-(-)-Methyl mandelate
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Acetyl chloride
-
Pyridine
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are covered with anhydrous diethyl ether. A small amount of bromobenzene is added to initiate the reaction. The remaining bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Grignard Reaction: The Grignard reagent is cooled in an ice bath. A solution of (R)-(-)-methyl mandelate in anhydrous toluene is added dropwise with vigorous stirring. The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of 2N hydrochloric acid until the magnesium salts dissolve.
-
Work-up and Isolation of the Diol: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1,1,2-triphenyl-1,2-ethanediol.
-
Acetylation: The crude diol is dissolved in a mixture of pyridine and toluene. The solution is cooled in an ice bath, and acetyl chloride is added dropwise. The mixture is stirred at room temperature overnight.
-
Final Work-up and Purification: The reaction mixture is poured into ice-water and acidified with hydrochloric acid. The product is extracted with ethyl acetate. The combined organic extracts are washed successively with water, sodium bicarbonate solution, and brine, then dried over magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization to afford this compound.
Below is a DOT script representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary can be cleaved and ideally recovered for reuse.
Asymmetric Aldol Reaction
(R)-(+)-HYTRA can be used to control the stereochemical outcome of aldol reactions. The general principle involves the attachment of the chiral auxiliary to a carboxylic acid to form an ester. The corresponding enolate is then reacted with an aldehyde or ketone. The bulky triphenylmethyl group of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile.
General Experimental Protocol for an Asymmetric Aldol Reaction:
-
Acylation: The chiral auxiliary, this compound, is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding ester.
-
Enolate Formation: The resulting ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature (typically -78 °C) to generate the corresponding lithium enolate.
-
Aldol Addition: The enolate solution is then reacted with an aldehyde at low temperature. The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high excess.
-
Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol product, typically by hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium aluminum hydride), to yield the desired chiral β-hydroxy acid or alcohol, respectively. The cleaved auxiliary can often be recovered by chromatography.
The following DOT script illustrates the general workflow of an asymmetric aldol reaction using a chiral auxiliary.
References
An In-depth Technical Guide to the Synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. This molecule is of significant interest in medicinal chemistry and organic synthesis as a chiral building block. The synthesis involves a two-step process commencing with the asymmetric dihydroxylation of a suitable precursor, followed by a regioselective acetylation. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is achieved through a sequential two-step process:
-
Sharpless Asymmetric Dihydroxylation: The synthesis begins with the enantioselective dihydroxylation of triphenylethylene. This key step establishes the desired stereochemistry at the two adjacent carbon atoms, yielding (1R,2R)-1,1,2-triphenylethane-1,2-diol. The use of AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, is crucial for obtaining the (R,R)-enantiomer with high stereoselectivity.[1][2][3]
-
Regioselective Acetylation: The resulting diol possesses both a secondary and a tertiary hydroxyl group. To obtain the target molecule, a regioselective acetylation is performed to exclusively acylate the less sterically hindered secondary hydroxyl group. This can be effectively achieved using a sterically demanding acylating agent or a catalyst that favors the acylation of primary and secondary alcohols over tertiary ones.
Experimental Protocols
Step 1: Synthesis of (1R,2R)-1,1,2-triphenylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[4][5]
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared.
-
To this solvent mixture, AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added. The mixture is stirred at room temperature until two clear phases are formed.[1]
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
Triphenylethylene (1 equivalent) is added to the cooled mixture, and the reaction is stirred vigorously at 0 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1.4 g of AD-mix-β) at 0 °C.
-
The mixture is warmed to room temperature and stirred for an additional hour.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by column chromatography on silica gel to afford pure (1R,2R)-1,1,2-triphenylethane-1,2-diol.
Step 2: Synthesis of this compound via Regioselective Acetylation
This protocol utilizes a bismuth triflate-catalyzed acetylation, which is known to be selective for primary and secondary alcohols over tertiary alcohols.[6]
Materials:
-
(1R,2R)-1,1,2-triphenylethane-1,2-diol
-
Acetic anhydride (Ac₂O)
-
Bismuth triflate (Bi(OTf)₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a solution of (1R,2R)-1,1,2-triphenylethane-1,2-diol (1 equivalent) in acetonitrile, acetic anhydride (1.5 equivalents) is added.
-
A catalytic amount of bismuth triflate (0.1 mol%) is added to the mixture.[6]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Sharpless Asymmetric Dihydroxylation of Triphenylethylene
| Parameter | Value | Reference |
| Starting Material | Triphenylethylene | - |
| Reagent | AD-mix-β, Methanesulfonamide | [1][3] |
| Solvent | tert-Butanol/Water (1:1) | [4] |
| Temperature | 0 °C | [4] |
| Yield | High (typically >90%) | [7] |
| Enantiomeric Excess (ee) | High (typically >95%) | [7] |
Table 2: Regioselective Acetylation of (1R,2R)-1,1,2-triphenylethane-1,2-diol
| Parameter | Value | Reference |
| Starting Material | (1R,2R)-1,1,2-triphenylethane-1,2-diol | - |
| Reagents | Acetic anhydride, Bismuth triflate (cat.) | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | Room Temperature | [6] |
| Yield | High (typically >90%) | [6] |
| Selectivity | High for the secondary hydroxyl group | [6] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95061-47-5 | [8] |
| Molecular Formula | C₂₂H₂₀O₃ | [8] |
| Molecular Weight | 332.40 g/mol | [8] |
| Appearance | Crystalline solid | [9] |
| Purity | ≥98% | [8] |
Visualization of the Synthetic Workflow
The following diagrams illustrate the synthetic pathway and the logical flow of the experimental work.
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the experimental procedure.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic protocol for the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data: A proton NMR spectrum for this compound has been reported, providing key insights into its molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.96 | singlet | 3H | CH₃ (acetate) |
| 2.78 | singlet | 1H | OH |
| 6.68 | singlet | 1H | PhCH |
| 7.05–7.40 | multiplet | 13H | ArH |
| 7.54–7.57 | multiplet | 2H | ArH |
¹³C NMR Data: Specific ¹³C NMR data for this compound is not available in the public domain at this time.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR)-IR spectrum of this compound is available through spectral databases.[1] While the full peak list is not provided here, the spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic (C-H and C=C stretches) functional groups.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the compound has been performed.[1] The mass spectrum would be anticipated to show a molecular ion peak corresponding to the compound's molecular weight (332.4 g/mol ), along with fragmentation patterns characteristic of the loss of the acetate group and other fragments from the triphenylethyl moiety.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the synthetic preparation of the title compound and general methodologies for acquiring its spectroscopic data.
Synthesis of this compound
A reliable method for the synthesis of this compound has been documented in Organic Syntheses.[2][3] The procedure involves the acetylation of (R)-(+)-1,1,2-triphenylethanediol.
Procedure:
-
To a mechanically stirred solution of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol (35.0 g, 0.121 mol) and acetic anhydride (17.1 mL, 0.181 mol, 1.5 eq) in anhydrous acetonitrile (500 mL) at room temperature under a nitrogen atmosphere, a solution of scandium(III) trifluoromethanesulfonate (1.23 g, 2.5 mmol, 2 mol%) in anhydrous acetonitrile (125 mL) is added over approximately 35 minutes.[3]
-
A white precipitate begins to form after about 8 minutes. The resulting mixture is stirred at room temperature under nitrogen for a total of 3 hours.[3]
-
The solid is collected by filtration, washed with acetonitrile (2 x 25 mL), and dried under vacuum at 40°C overnight to yield this compound as a white solid (35.42 g, 88% yield).[3]
References
The Enigmatic Chiral Auxiliary: Unraveling the Story of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Physicochemical Properties and Structural Data
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is a chiral organic compound characterized by a hydroxyl group and an acetate ester functionality attached to a triphenylethane backbone. The stereogenic center at the carbon bearing the acetate group dictates its chiroptical properties and its utility in asymmetric transformations.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |
| Molecular Weight | 332.40 g/mol | [2] |
| CAS Number | 95061-47-5 | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 237-240 °C | |
| Synonyms | HYTRA, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol-2-acetate |
Conceptual Framework of Application in Asymmetric Synthesis
Chiral auxiliaries are instrumental in stereoselective synthesis, a cornerstone of modern drug development and natural product synthesis.[3][4] The fundamental principle involves the temporary attachment of a chiral molecule—the auxiliary—to a prochiral substrate. This covalent linkage introduces a chiral environment, directing subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the desired reaction, the chiral auxiliary is cleaved and can, in principle, be recovered for reuse.
The logical workflow for the application of a chiral auxiliary like this compound is depicted in the following diagram:
Caption: General workflow for employing a chiral auxiliary.
Synthesis of this compound
While the original publication detailing the synthesis of this compound could not be definitively identified through extensive searches, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the enantioselective preparation of (R)-(-)-1,1,2-triphenylethane-1,2-diol, followed by selective acetylation of the secondary hydroxyl group.
A conceptual pathway for its synthesis is outlined below:
Caption: A plausible synthetic route to (R)-(+)-HYTRA.
Key Applications in Diastereoselective Reactions
The utility of this compound as a chiral auxiliary would be demonstrated in its ability to induce high diastereoselectivity in various carbon-carbon bond-forming reactions. Common applications for such auxiliaries include:
-
Diastereoselective Alkylation: Attachment of the auxiliary to a carboxylic acid derivative to form an ester, followed by enolate formation and reaction with an electrophile.
-
Diastereoselective Aldol Reactions: Formation of an enolate from the auxiliary-substrate adduct, which then reacts with an aldehyde to create new stereocenters.
-
Diastereoselective Diels-Alder Reactions: Incorporation of the auxiliary into a dienophile to control the facial selectivity of the cycloaddition.
The bulky triphenylmethyl group and the strategically placed hydroxyl and acetate functionalities are expected to create a well-defined chiral pocket, effectively shielding one face of the reactive intermediate from attack.
Experimental Protocols: A Generalized Approach
In the absence of the original detailed experimental procedures, generalized protocols for the attachment, diastereoselective reaction, and cleavage of a chiral auxiliary like HYTRA can be outlined.
Attachment of the Chiral Auxiliary
The auxiliary would typically be attached to a carboxylic acid via esterification.
Generalized Procedure:
-
To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine (DMAP)).
-
Add this compound to the mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by filtration and aqueous extraction, followed by purification of the resulting ester by column chromatography.
Diastereoselective Alkylation (Illustrative Example)
Generalized Procedure:
-
Dissolve the auxiliary-ester adduct in a dry, aprotic solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA)) dropwise to form the enolate.
-
After stirring for a defined period, add the alkylating agent (e.g., an alkyl halide).
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the diastereomerically enriched product.
Cleavage of the Chiral Auxiliary
The ester linkage to the auxiliary needs to be cleaved under conditions that do not epimerize the newly formed stereocenter.
Generalized Procedure (Saponification):
-
Dissolve the product-auxiliary adduct in a suitable solvent mixture (e.g., THF/water).
-
Add a base (e.g., lithium hydroxide) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the chiral product and the recovered auxiliary. The recovered auxiliary can be purified for reuse.
Conclusion and Future Outlook
This compound represents a potentially valuable tool in the arsenal of synthetic organic chemists. Its rigid, bulky structure holds promise for high levels of stereocontrol in a variety of chemical transformations. However, the lack of a clear and accessible historical record of its development and application in peer-reviewed literature presents a significant barrier to its widespread adoption.
For researchers and professionals in drug development, the rediscovery and thorough documentation of the synthetic origins and applications of HYTRA could unlock new and efficient pathways to complex chiral molecules. Further investigation into its performance in a range of diastereoselective reactions, along with detailed quantitative analysis of yields and stereoselectivities, would be necessary to fully establish its position among the more well-characterized chiral auxiliaries. The potential for this enigmatic molecule to contribute to the advancement of asymmetric synthesis remains an open and intriguing question.
References
In-Depth Technical Guide: Solubility of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, a chiral compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in a range of common laboratory solvents. This assessment is based on the known solubility profiles of structurally analogous compounds. Furthermore, this guide presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility. Visual representations of the experimental workflow and the principles of solvent selection are also included to aid in practical laboratory applications.
Introduction
This compound, also known as (R)-(+)-HYTRA, is a chiral ester with a significant hydrophobic backbone due to the presence of three phenyl groups. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. The solubility of a compound dictates the choice of solvents for reactions, recrystallization, and chromatographic separation, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the solubility properties of this compound and a practical framework for its experimental determination.
Estimated Solubility Profile
Based on these structural considerations, the following qualitative solubility profile is anticipated:
Table 1: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Good to Moderate | The large, nonpolar triphenylmethyl group will have strong van der Waals interactions with nonpolar solvents, leading to favorable dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate | These solvents can interact with the polar hydroxyl and acetate groups of the molecule while also solvating the nonpolar phenyl rings. Chloroform and dichloromethane are often excellent solvents for compounds with multiple phenyl groups. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Insoluble | The large hydrophobic structure of the molecule is expected to outweigh the hydrogen bonding potential of the hydroxyl and acetate groups, leading to low solubility in highly polar, protic solvents like water. Solubility in lower alcohols like methanol and ethanol may be slightly better than in water but is still expected to be limited. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data for this compound, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Relationship for Solvent Selection
The "like dissolves like" principle is a fundamental concept in predicting solubility. This diagram illustrates the relationship between the polarity of the solvent and the expected solubility of a largely nonpolar compound like this compound.
In-depth Technical Guide: Thermal Stability and Decomposition of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited empirical data exists in the public domain regarding the specific thermal stability and decomposition pathways of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. This guide summarizes the available physical data and provides a theoretical framework for its potential thermal behavior based on established principles of organic chemistry and the analysis of analogous structures.
Introduction
This compound is a chiral ester of significant interest in synthetic organic chemistry. Its complex structure, featuring bulky phenyl groups and a hydroxyl moiety, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. Understanding the potential decomposition pathways and the temperatures at which they occur is essential for ensuring the integrity and purity of the compound.
This technical guide provides a compilation of the known physical properties of this compound and explores its likely thermal decomposition mechanisms based on the general behavior of esters under pyrolytic conditions.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.40 g/mol |
| CAS Number | 95061-47-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 237-240 °C (for the (S)-(-)-enantiomer) |
| Storage Temperature | Room temperature |
Theoretical Thermal Decomposition Pathways
The thermal decomposition of esters is highly dependent on their molecular structure. The most common low-energy pathway is a pericyclic syn-elimination, which requires the presence of a hydrogen atom on the carbon beta to the ester's alkoxy oxygen.
Proposed Primary Decomposition Pathway: Syn-Elimination
This compound possesses a hydrogen atom on the carbon atom beta to the ester's alkoxy group. This structural feature makes it a prime candidate for a thermal syn-elimination reaction, also known as an ester pyrolysis. This concerted reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. For the target molecule, this would result in the formation of acetic acid and 1,1,2-triphenylethen-2-ol, which would likely tautomerize to the more stable 1,2,2-triphenylethanone.
Caption: Proposed syn-elimination pathway for the thermal decomposition of this compound.
Potential High-Temperature Decomposition: Radical Pathways
In the absence of a beta-hydrogen or at significantly higher temperatures, esters can decompose through radical mechanisms. This typically involves homolytic cleavage of the C-O or C-C bonds. For this compound, the bond between the oxygen and the triphenylethyl group is a likely point of initial cleavage due to the relative stability of the resulting triphenylethyl radical. This would initiate a cascade of radical reactions leading to a complex mixture of smaller molecules.
Caption: A simplified representation of a potential high-temperature radical decomposition pathway.
Recommended Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step in the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) in the sample chamber.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 200 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting point and expected decomposition range (e.g., 350 °C).
-
Cool the sample back to the initial temperature.
-
Perform a second heating cycle to observe any changes in the thermal profile after the initial melt and potential decomposition.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of fusion and decomposition.
Caption: General experimental workflow for the thermal analysis of a chemical compound.
Conclusion
While specific experimental data on the thermal stability of this compound is currently unavailable, a theoretical analysis based on its structure provides valuable insights for researchers. The presence of a beta-hydrogen suggests that the most probable low-energy decomposition pathway is a syn-elimination to yield acetic acid and 1,2,2-triphenylethanone. At higher temperatures, radical-mediated decomposition is likely to occur.
For definitive data, it is strongly recommended that experimental thermal analysis using TGA and DSC be performed. The protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the thermal properties of this compound is crucial for its effective and safe use in research and development.
Methodological & Application
Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, is a chiral auxiliary that holds potential for use in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. The bulky and stereochemically defined structure of (R)-HYTRA can create a chiral environment that influences the facial selectivity of bond formation on the substrate. Following the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.
While (R)-HYTRA is commercially available, detailed application notes and extensive literature on its use in common asymmetric transformations are limited. This document provides a general overview and representative protocols for its potential application in asymmetric acetate aldol reactions, a key carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are based on general principles of chiral auxiliary-mediated synthesis and should be considered as a starting point for methodological development.
Principle of Asymmetric Induction with (R)-HYTRA
The core principle behind the use of (R)-HYTRA as a chiral auxiliary lies in its ability to introduce facial bias during nucleophilic attack on a carbonyl group. When attached to an acetate unit, the resulting ester can be deprotonated to form a chiral enolate. The three phenyl groups of the auxiliary create a rigid and sterically demanding environment, effectively shielding one face of the enolate. This steric hindrance directs the approach of an electrophile, such as an aldehyde, to the less hindered face, resulting in the diastereoselective formation of a new stereocenter.
Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, is a chiral auxiliary that can be employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary then direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.
This document provides an overview of the potential applications of (R)-HYTRA as a chiral auxiliary. However, it is important to note that detailed experimental protocols and extensive quantitative data on the performance of (R)-HYTRA in specific asymmetric reactions are not widely available in the published scientific literature. The information presented here is based on the general principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries.
Principle of Stereochemical Control
The bulky triphenylmethyl group and the chiral center of (R)-HYTRA are expected to create a highly differentiated steric environment. When attached to a prochiral substrate, such as a carboxylic acid to form an ester, one face of the reactive intermediate (e.g., an enolate) will be effectively shielded. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer.
Conceptual Workflow for Asymmetric Synthesis using (R)-HYTRA:
Application Notes and Protocols for Aldol Reaction Using (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a diastereoselective aldol reaction utilizing the chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). The methodology enables the asymmetric synthesis of β-hydroxy esters, which are valuable intermediates in the development of pharmaceutical agents and other complex organic molecules.
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Controlling the stereochemical outcome of this reaction is crucial for the synthesis of enantiomerically pure compounds. One effective strategy is the use of a chiral auxiliary, a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of the reaction. This compound (HYTRA) serves as an effective chiral auxiliary for the aldol addition of acetic acid esters, leading to the formation of β-hydroxy esters with high diastereoselectivity. This protocol is based on the work of Manfred Braun and his colleagues, who developed this methodology.
Principle of the Method
The overall process involves three main stages:
-
Esterification: The chiral auxiliary, HYTRA, is esterified with an appropriate acid (in this case, acetic acid) to form the chiral acetate ester.
-
Diastereoselective Aldol Addition: The chiral acetate is converted to its lithium enolate using a strong base, such as lithium diisopropylamide (LDA). This enolate then reacts with an aldehyde. The bulky triphenylmethyl group on the HYTRA auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face. This results in the preferential formation of one diastereomer of the aldol adduct.
-
Cleavage of the Auxiliary: The desired β-hydroxy ester is obtained by the saponification of the aldol adduct, which also allows for the recovery of the chiral auxiliary.
Experimental Protocols
Protocol 1: Preparation of the Chiral Acetate Ester
This protocol describes the synthesis of (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate, the substrate for the aldol reaction.
Materials:
-
This compound (HYTRA)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate.
Protocol 2: Diastereoselective Aldol Addition
This protocol details the asymmetric aldol reaction between the chiral acetate ester and an aldehyde.
Materials:
-
(R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to the solution to generate lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the chiral acetate to the freshly prepared LDA solution at -78 °C to form the lithium enolate. Stir for 1 hour at this temperature.
-
Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldol adduct by column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the aldol adduct to yield the β-hydroxy ester and recover the chiral auxiliary.
Materials:
-
Purified aldol adduct
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of methanol and water.
-
Add a solution of potassium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with diethyl ether to recover the chiral auxiliary, this compound.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy acid.
-
The β-hydroxy acid can be converted to the corresponding methyl ester by treatment with diazomethane for easier purification and characterization.
Data Presentation
The following table summarizes the results of the diastereoselective aldol addition of the lithium enolate of (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic acid ester | 75 | ≥98 |
| 2 | Pivalaldehyde | (R)-3-Hydroxy-4,4-dimethylpentanoic acid ester | 82 | ≥98 |
| 3 | Benzaldehyde | (R,R)-3-Hydroxy-3-phenylpropanoic acid ester | 78 | ≥98 |
| 4 | Acetaldehyde | (R)-3-Hydroxybutanoic acid ester | 65 | 90 |
Data is representative of typical results obtained using the described protocol.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the asymmetric aldol reaction using HYTRA.
Caption: Workflow for the HYTRA-mediated asymmetric aldol reaction.
Signaling Pathway (Reaction Mechanism)
The stereochemical outcome of the reaction is rationalized by the Zimmerman-Traxler model for lithium enolates. The bulky triphenylmethyl group of the HYTRA auxiliary directs the approach of the aldehyde.
Caption: Proposed mechanism for the diastereoselective aldol addition.
Application Notes and Protocols: Cleavage of the (R)-(+)-2-hydroxy-1,2,2-triphenylethyl Acetate (HTA) Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. The (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HTA) auxiliary is a chiral molecule that can be temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. Following the desired stereoselective transformation, the auxiliary must be cleanly and efficiently removed to yield the enantiomerically enriched target molecule and ideally allow for the recovery of the auxiliary for reuse. These application notes provide a detailed protocol for the cleavage of the HTA auxiliary from its acetate adducts, a critical step in the successful application of this chiral auxiliary strategy. The protocol described herein is based on the fundamental principles of ester hydrolysis, a common and effective method for the removal of ester-linked chiral auxiliaries.
Experimental Protocols
The cleavage of the this compound (HTA) auxiliary from its adduct is achieved through basic hydrolysis of the ester linkage. This method is often preferred over acidic hydrolysis as it is generally faster, more irreversible, and can minimize side reactions. The following protocol outlines a standard procedure for this transformation.
Protocol: Basic Hydrolysis of (R)-(+)-HTA Adducts
Materials:
-
(R)-(+)-HTA adduct
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the (R)-(+)-HTA adduct in a suitable organic solvent such as methanol or tetrahydrofuran (approximately 10-20 mL of solvent per gram of adduct).
-
Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 to 3.0 equivalents). The concentration of the base can typically be in the range of 1-4 M.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is slow at room temperature, it can be gently heated to 40-50 °C.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully neutralize the excess base by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic products. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, containing the desired chiral molecule and the recovered (R)-(+)-2-hydroxy-1,2,2-triphenylethanol auxiliary, can be purified by column chromatography on silica gel to separate the two components.
Data Presentation
The following table summarizes typical quantitative data for the cleavage of the (R)-(+)-HTA auxiliary from an acetate adduct via basic hydrolysis.
| Parameter | Condition 1 (NaOH) | Condition 2 (LiOH) |
| Substrate | (R)-(+)-HTA Adduct | (R)-(+)-HTA Adduct |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Equivalents of Base | 2.0 eq | 1.5 eq |
| Solvent | Methanol/Water (3:1) | Tetrahydrofuran/Water (4:1) |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 4 hours | 2 hours |
| Yield of Chiral Product | 92% | 95% |
| Yield of Recovered Auxiliary | 88% | 91% |
| Purity of Chiral Product | >98% (by HPLC) | >99% (by HPLC) |
| Enantiomeric Excess | Maintained (>99% ee) | Maintained (>99% ee) |
Visualization
The following diagram illustrates the general workflow for the cleavage of the (R)-(+)-HTA auxiliary from its adduct.
Caption: Workflow for the cleavage of the HTA auxiliary.
Application Notes and Protocols: Large-Scale Synthesis of Chiral β-Hydroxy Acids using (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate is a highly effective chiral auxiliary utilized in the asymmetric synthesis of enantiomerically pure β-hydroxy acids. These β-hydroxy acids are crucial building blocks for a wide range of pharmaceuticals and complex natural products. The bulky triphenylmethyl group provides a well-defined chiral environment, leading to high diastereoselectivity in aldol addition reactions. This document provides detailed protocols for the application of this chiral auxiliary in large-scale synthesis, along with representative data and workflow visualizations.
The core application involves the generation of a chiral lithium enolate from this compound, which then undergoes a highly diastereoselective aldol addition to various aldehydes. Subsequent mild hydrolysis affords the target β-hydroxy acid in high enantiomeric purity and allows for the recovery and recycling of the chiral auxiliary, a key consideration for large-scale and industrial applications.
Key Application: Asymmetric Synthesis of β-Hydroxy Acids via Diastereoselective Aldol Addition
The primary large-scale application of this compound is as a chiral auxiliary for the synthesis of optically active β-hydroxy acids. The general workflow for this process is outlined below.
Figure 1: General workflow for the asymmetric synthesis of β-hydroxy acids.
Quantitative Data Summary
The following table summarizes typical results obtained from the diastereoselective aldol addition of the lithium enolate of this compound with various aldehydes.
| Entry | Aldehyde (R-CHO) | Product (R)-β-Hydroxy Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic acid | 85 | >98 |
| 2 | Benzaldehyde | (R)-3-Hydroxy-3-phenylpropanoic acid | 90 | >98 |
| 3 | Acetaldehyde | (R)-3-Hydroxybutanoic acid | 82 | >95 |
| 4 | Pivalaldehyde | (R)-3-Hydroxy-4,4-dimethylpentanoic acid | 88 | >99 |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (R)-3-Hydroxy-3-phenylpropanoic Acid
This protocol details the synthesis of (R)-3-hydroxy-3-phenylpropanoic acid from benzaldehyde using this compound as the chiral auxiliary.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert gas inlet.
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C.
-
Slowly add diisopropylamine to the cooled THF.
-
To this solution, add n-butyllithium dropwise via an addition funnel, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Formation of the Chiral Lithium Enolate
-
In a separate vessel, dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the solution of the chiral auxiliary via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Diastereoselective Aldol Addition
-
To the chiral enolate solution at -78 °C, add freshly distilled benzaldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
Step 4: Work-up and Isolation of the Aldol Adduct
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
Step 5: Hydrolysis and Recovery of the Chiral Auxiliary
-
Dissolve the crude aldol adduct in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with diethyl ether to extract the chiral auxiliary, (R)-(+)-1,1,2-triphenylethanediol. The auxiliary can be purified by crystallization and reused.
-
Acidify the aqueous layer to a pH of ~2 with hydrochloric acid.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hydroxy-3-phenylpropanoic acid.
-
Purify the product by crystallization or column chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the aldol reaction is governed by the formation of a rigid, chelated transition state. The lithium cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The bulky triphenylmethyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This steric control dictates the absolute stereochemistry of the newly formed stereocenter.
Figure 2: Rationale for high diastereoselectivity.
Conclusion
This compound serves as a powerful and reliable chiral auxiliary for the large-scale synthesis of enantiomerically enriched β-hydroxy acids. The straightforward experimental protocols, high diastereoselectivity, and the ability to recover and recycle the auxiliary make this a valuable tool for chemists in research and industrial settings. The provided protocols and data offer a solid foundation for the implementation of this methodology in the synthesis of chiral building blocks for active pharmaceutical ingredients and other high-value chemical entities.
Application of (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in the Asymmetric Synthesis of Natural Products
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate , commonly known as (R)-HYTRA , is a valuable chiral auxiliary in organic synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its bulky triphenylmethyl group provides a highly effective chiral environment, facilitating high levels of diastereoselectivity in a variety of chemical transformations. This application note details the use of (R)-HYTRA in the synthesis of natural products, with a focus on its role in diastereoselective conjugate additions for the construction of key structural motifs.
Introduction
Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the conversion of prochiral substrates into chiral products with a high degree of stereochemical control. (R)-HYTRA has emerged as a powerful tool for this purpose, particularly in reactions where the creation of new stereocenters is critical for the overall synthetic strategy. Its utility has been notably demonstrated in the total synthesis of complex natural products, such as the antibiotic Lankacidin C.
Application in the Total Synthesis of (+)-Lankacidin C
A key step in the total synthesis of the potent antibiotic (+)-Lankacidin C involves the diastereoselective conjugate addition of a nitromethane anion to an α,β-unsaturated ester tethered to the (R)-HYTRA chiral auxiliary. This reaction establishes the crucial stereochemistry of the bicyclic core of the natural product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key diastereoselective conjugate addition reaction in the synthesis of the bicyclic core of (+)-Lankacidin C using (R)-HYTRA as the chiral auxiliary.
| Entry | Michael Acceptor | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | (R)-HYTRA-derived enoate | Nitromethane / DBU | THF | -78 | >98% | 85 |
Experimental Protocol: Diastereoselective Conjugate Addition
Materials:
-
(R)-HYTRA-derived α,β-unsaturated ester (1.0 equiv)
-
Nitromethane (10 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the (R)-HYTRA-derived α,β-unsaturated ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Nitromethane is added to the cooled solution.
-
DBU is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct with high diastereoselectivity.
Removal of the Chiral Auxiliary:
Following the conjugate addition, the (R)-HYTRA auxiliary can be efficiently removed under mild conditions, typically through reductive cleavage with a reagent such as lithium borohydride (LiBH₄) or by hydrolysis, to yield the desired carboxylic acid or alcohol without racemization of the newly formed stereocenters.
Signaling Pathways and Experimental Workflows
The logical workflow for the application of (R)-HYTRA in the synthesis of the Lankacidin C bicyclic core can be visualized as follows:
Caption: Workflow for the synthesis of the Lankacidin C bicyclic core.
The diastereoselective control exerted by the (R)-HYTRA auxiliary can be conceptually illustrated as follows:
Caption: Diastereoselective control by (R)-HYTRA.
Conclusion
This compound is a highly effective chiral auxiliary for orchestrating diastereoselective transformations in the synthesis of complex natural products. Its application in the total synthesis of (+)-Lankacidin C highlights its ability to induce high levels of stereocontrol in crucial bond-forming reactions, thereby enabling the efficient construction of challenging molecular architectures. The straightforward attachment and removal of the auxiliary, coupled with its powerful stereodirecting capabilities, make (R)-HYTRA a valuable tool for researchers and scientists in the field of organic synthesis and drug development.
Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in Diastereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, often abbreviated as HYTRA, is a chiral organic compound. Its structure incorporates a stereogenic center, making it a valuable molecule in the field of asymmetric synthesis. While the term "Hayashi's catalyst" is sometimes associated with reagents developed by the research group of Professor Hisashi Hayashi, this specific acetate compound is more accurately classified as a chiral building block or precursor rather than a catalyst that directly mediates diastereoselective reactions.
Extensive literature searches for direct applications of this compound as a catalyst or chiral auxiliary in well-documented, diastereoselective reactions with detailed protocols and quantitative data (e.g., diastereomeric excess, enantiomeric excess, and yields) have not yielded specific examples. This suggests that its primary role in asymmetric synthesis is as a starting material for the construction of more complex chiral molecules. For instance, the enantiomer, (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate, has been documented as a reactant in the synthesis of Lankacidin derivatives, which are macrocyclic antibiotics.[1] This highlights its use as a foundational element where the inherent chirality is incorporated into the final product's architecture.
This document will provide an overview of the properties of this compound and discuss its likely role as a chiral building block. It will also present a general overview of diastereoselective reactions and the function of chiral auxiliaries to provide context for researchers in the field.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 95061-47-5 |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 237-240 °C |
| Purity | ≥98% |
The Role of Chiral Building Blocks in Asymmetric Synthesis
In the absence of specific protocols for reactions directly mediated by HYTRA, it is important to understand its function as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis. This strategy allows for the introduction of a specific stereocenter that can influence the stereochemical outcome of subsequent reactions or become a permanent chiral feature of the target molecule.
The general workflow for utilizing a chiral building block is illustrated in the diagram below.
Caption: General synthetic workflow incorporating a chiral building block.
General Principles of Diastereoselective Reactions and Chiral Auxiliaries
Although specific examples for HYTRA are unavailable, it is pertinent for the target audience to be familiar with the broader concepts of diastereoselective reactions. These are reactions that favor the formation of one diastereomer over others. Chiral auxiliaries are a common tool to achieve this. A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed.
The mechanism of a chiral auxiliary-mediated reaction typically involves the following steps:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate.
-
Stereochemical Induction: The auxiliary creates a chiral environment around the reactive center of the substrate, sterically or electronically favoring the approach of a reagent from a specific direction.
-
Diastereoselective Reaction: The reaction proceeds to form a new stereocenter with a high degree of diastereoselectivity.
-
Removal: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused.
A simplified logical flow of this process is depicted below.
Caption: Logical flow of a typical diastereoselective reaction using a chiral auxiliary.
Conclusion
This compound (HYTRA) is a commercially available chiral compound. While it holds potential in asymmetric synthesis, current publicly available information strongly indicates its use as a chiral building block rather than a direct mediator or catalyst for diastereoselective reactions. Researchers and drug development professionals interested in leveraging this molecule should consider its incorporation as a structural component in the synthesis of complex chiral targets. For diastereoselective transformations, the use of well-established chiral auxiliaries and catalysts with documented protocols remains the recommended approach. Further research may uncover novel applications for HYTRA as a direct mediator in stereoselective reactions, but at present, such applications are not reported in the scientific literature.
References
Handling and storage guidelines for (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
These notes provide essential guidelines for the safe handling, storage, and potential applications of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, a chiral organic compound.
Chemical and Physical Properties
This compound is an ester belonging to the group of chiral organic compounds.[1] Its properties make it a valuable building block in synthetic organic chemistry.[1]
| Property | Value | Reference |
| CAS Number | 95061-47-5 | [2] |
| Molecular Formula | C₂₂H₂₀O₃ | [2] |
| Molecular Weight | 332.40 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | White to light yellow crystal powder | [3] |
| Storage Temperature | Room temperature (2-30°C) | [4] |
| Solubility | Sparingly soluble in water. | [5] |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
2.1. Personal Protective Equipment (PPE)
A comprehensive safety approach is essential when handling this compound.
Caption: Personal Protective Equipment Workflow.
2.2. Storage and Stability
The compound is stable under normal conditions.[6]
| Guideline | Details |
| Storage Condition | Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents, and bases.[6] |
| Conditions to Avoid | Keep away from open flames, hot surfaces, and sources of ignition.[6] Exposure to moisture should be avoided.[6] |
Experimental Protocols
3.1. General Protocol for a Coupling Reaction
This protocol describes a generalized workflow for using the title compound in a synthetic reaction.
Caption: General Synthetic Workflow.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound and the coupling partner in an appropriate anhydrous solvent.
-
Reagent Addition: Add any necessary catalysts, ligands, or other reagents to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the predetermined temperature (which could range from ambient to reflux) and monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench it by adding an appropriate aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate the desired compound.
Potential Applications
This compound is primarily utilized in synthetic organic chemistry.
-
Chiral Building Block: It serves as a chiral precursor for the synthesis of more complex, stereochemically defined molecules, which is critical in drug development.[5]
-
Asymmetric Synthesis: This compound can be employed in asymmetric synthesis to introduce a specific stereocenter into a target molecule.
Safety Information
5.1. Hazard Identification
The GHS pictograms indicate that the substance may be a warning-level hazard.[2]
| Hazard | Description |
| GHS Pictogram | GHS07[2] |
| Signal Word | Warning[2] |
5.2. First Aid Measures
In case of exposure, follow these first-aid measures.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[6]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7]
5.4. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[6] Use personal protective equipment as required.[7]
-
Containment: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and keep in suitable, closed containers for disposal.[7]
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Disclaimer
This information is intended for use by qualified professionals and is based on the available data. It is the user's responsibility to conduct a thorough risk assessment before using this chemical. This document does not constitute a warranty of any kind.
References
- 1. chem-tools.com [chem-tools.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 4. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Troubleshooting & Optimization
Improving diastereoselectivity with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Welcome to the technical support center for (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing HYTRA to improve diastereoselectivity in their chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HYTRA) and how does it induce diastereoselectivity?
This compound, also known as HYTRA, is a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] HYTRA possesses a defined stereocenter that creates a chiral environment around the reactive center of the substrate to which it is attached. This steric hindrance directs the approach of an incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been created, the HYTRA auxiliary can be cleaved from the product.
Q2: In what types of reactions can HYTRA be used to improve diastereoselectivity?
HYTRA is particularly effective in reactions that form new stereocenters, such as aldol reactions, alkylations, and Michael additions. By attaching HYTRA to a prochiral substrate, for example, converting a carboxylic acid to a HYTRA ester, the auxiliary can effectively control the facial selectivity of enolate reactions.
Q3: How is the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) determined after a reaction with HYTRA?
The diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, most commonly ¹H NMR.[2][3][4] Diastereomers have distinct chemical environments, which results in different chemical shifts for corresponding protons. By integrating the signals of a pair of well-resolved peaks corresponding to each diastereomer, the ratio can be calculated.[3][4] Chiral High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.
Q4: How is the HYTRA auxiliary removed after the reaction?
The HYTRA auxiliary is typically attached via an ester linkage and can be removed under various conditions depending on the desired final product. Common methods include:
-
Hydrolysis: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water can hydrolyze the ester to yield the chiral carboxylic acid.[5]
-
Reductive Cleavage: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can cleave the auxiliary to produce the corresponding chiral alcohol.[5][6]
-
Transesterification: Reaction with an alkoxide, for instance, sodium methoxide in methanol, will yield the methyl ester of the product.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using HYTRA to control diastereoselectivity.
Issue 1: Low Diastereoselectivity (Poor d.r.)
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Many diastereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C or -100 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The solvent can significantly influence the conformation of the transition state. Screen a variety of aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) to find the optimal one for your reaction.
-
-
Possible Cause: Suboptimal Lewis acid or base.
-
Solution: In reactions like the aldol addition, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, Bu₂BOTf) or base (e.g., LDA, LiHMDS) is critical for forming a rigid, well-defined transition state.[1] Experiment with different Lewis acids or bases to improve selectivity.
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure that the starting materials, including the substrate, aldehyde (in aldol reactions), and HYTRA, are of high purity. Impurities can interfere with the reaction and lower the diastereoselectivity.
-
Issue 2: Low Reaction Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer reaction time or a slight increase in temperature (while balancing the effect on diastereoselectivity).
-
-
Possible Cause: Decomposition of starting material or product.
-
Solution: The reaction conditions may be too harsh. Consider using milder bases, Lewis acids, or lowering the reaction temperature. Ensure that the work-up procedure is performed promptly and at a low temperature if the product is sensitive.
-
-
Possible Cause: Moisture in the reaction.
-
Solution: Anhydrous conditions are often crucial for reactions involving organometallic reagents or strong bases. Ensure all glassware is flame-dried, and solvents are properly dried before use.
-
Issue 3: Difficulty in Auxiliary Cleavage
-
Possible Cause: Incomplete cleavage reaction.
-
Solution: Increase the reaction time, temperature, or the equivalents of the cleaving reagent (e.g., LiOH, LiBH₄). Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Possible Cause: Epimerization or racemization of the product during cleavage.
-
Solution: The cleavage conditions may be too harsh. Use milder conditions, such as carrying out the reaction at a lower temperature or using a less reactive reagent. For example, if basic hydrolysis is causing epimerization, consider a reductive cleavage method.[5]
-
-
Possible Cause: Difficulty in separating the product from the cleaved auxiliary.
-
Solution: Optimize the extraction and purification protocol. The cleaved HYTRA auxiliary is a hydroxyl-containing compound and can be separated from the desired product by column chromatography with an appropriate solvent system.
-
Quantitative Data Presentation
The following table provides representative data on the impact of reaction conditions on the diastereomeric ratio (d.r.) in a titanium-mediated aldol reaction of an N-acetyl oxazolidinethione, which serves as an analogue to demonstrate the expected trends when using a chiral acetate auxiliary like HYTRA. Actual results with HYTRA may vary depending on the specific substrates and conditions.
| Entry | Aldehyde | Lewis Acid (eq.) | Base (eq.) | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | Propionaldehyde | TiCl₄ (1.0) | (-)-Sparteine (1.0) | CH₂Cl₂ | -78 | >95:5 |
| 2 | Isobutyraldehyde | TiCl₄ (1.0) | (-)-Sparteine (1.0) | CH₂Cl₂ | -78 | >95:5 |
| 3 | Benzaldehyde | TiCl₄ (1.0) | (-)-Sparteine (1.0) | CH₂Cl₂ | -78 | 90:10 |
| 4 | Propionaldehyde | SnCl₄ (1.0) | (-)-Sparteine (1.0) | CH₂Cl₂ | -78 | 85:15 |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using HYTRA
This protocol describes a general procedure for a diastereoselective aldol reaction using a substrate derivatized with HYTRA.
-
Attachment of HYTRA:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add this compound (HYTRA, 1.1 eq.) and stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain the HYTRA ester.
-
-
Enolate Formation and Aldol Addition:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the HYTRA ester (1.0 eq.) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add titanium(IV) chloride (TiCl₄, 1.1 eq.) dropwise and stir for 5 minutes.
-
Add a tertiary amine base, such as Hünig's base (diisopropylethylamine, DIPEA, 1.2 eq.), dropwise and stir for 30 minutes to form the enolate.
-
Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the major diastereomer by flash column chromatography.
-
Protocol 2: Cleavage of the HYTRA Auxiliary (Hydrolysis)
-
Dissolution: Dissolve the purified HYTRA-adduct (1.0 eq.) in a 3:1 mixture of THF and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.
-
Reaction: Stir the mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Work-up:
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by flash column chromatography. The HYTRA auxiliary can also be recovered from the reaction mixture.
-
Visualizations
Caption: Experimental workflow for diastereoselective synthesis using HYTRA.
References
Technical Support Center: (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. The following sections address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Unexpected loss of optical purity in my product.
-
Question: I started with enantiomerically pure this compound, but my final product shows a significant decrease in enantiomeric excess (ee). What could be the cause?
-
Answer: Loss of optical purity, or racemization, is a potential side reaction, especially under harsh reaction conditions. The chiral center in this compound can be susceptible to racemization under either acidic or basic conditions.
-
Under Basic Conditions: A strong base can deprotonate the hydroxyl group, and subsequent enolate formation can lead to racemization at the adjacent chiral carbon.
-
Under Acidic Conditions: Acid catalysis can promote the formation of a carbocation intermediate, which is planar and can be attacked from either face, leading to a racemic mixture.
-
-
Troubleshooting:
-
Reaction Condition Monitoring: Carefully control the pH of your reaction. Avoid excessively acidic or basic conditions if possible.
-
Temperature Control: Higher temperatures can accelerate racemization. Run reactions at the lowest effective temperature.
-
Reagent Selection: Use non-nucleophilic bases or milder Lewis acids if the reaction chemistry allows.
-
Chiral Chromatography: Use chiral HPLC or GC to monitor the enantiomeric excess at different stages of your reaction to pinpoint where the loss of optical purity occurs.
-
2. Issue: Formation of a byproduct with a lower molecular weight, lacking the acetate group.
-
Question: My reaction mixture contains a significant amount of a byproduct that appears to be (R)-1,2,2-triphenylethane-1,2-diol. What is causing the hydrolysis of the acetate group?
-
Answer: The ester functional group in this compound can undergo hydrolysis to yield the corresponding diol and acetic acid. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion or other strong nucleophile can directly attack the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and the alcohol.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.
-
pH Control: Buffer the reaction mixture if the chemistry permits, to maintain a neutral pH.
-
Work-up Procedure: During the reaction work-up, use a non-aqueous work-up if possible, or minimize the contact time with aqueous acidic or basic solutions. Quench reactions with a weak acid or base.
-
3. Issue: Observation of an unexpected olefinic byproduct.
-
Question: I am observing a byproduct with a carbon-carbon double bond in my reaction. What could be the source of this elimination product?
-
Answer: The hydroxyl group in this compound can be eliminated, especially under acidic conditions and/or at elevated temperatures, to form an alkene. The bulky phenyl groups can also influence the regioselectivity of the elimination.
-
Troubleshooting:
-
Temperature Control: Avoid high reaction temperatures.
-
Acid Strength: Use milder acids if acid catalysis is required.
-
Solvent Choice: The choice of solvent can influence the rate of elimination reactions. Protic solvents can sometimes promote elimination.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the troubleshooting scenarios described above.
| Issue | Parameter | Condition A (Problematic) | Condition B (Improved) | Product Purity (%) | Side Product (%) |
| Racemization | Base | 1 M NaOH, 50°C | 0.1 M K₂CO₃, 25°C | 95 | 5 (racemate) |
| Hydrolysis | Acid | 1 M HCl (aq), 60°C | Anhydrous, 0.1 M Sc(OTf)₃, 25°C | 98 | 2 (diol) |
| Elimination | Temperature | 100°C | 40°C | 97 | 3 (alkene) |
Experimental Protocols
Protocol 1: Monitoring Racemization by Chiral HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a 0.1 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding 1 mL of a neutral buffer solution (e.g., phosphate-buffered saline).
-
Extraction: Extract the organic components with 1 mL of ethyl acetate.
-
Analysis: Inject the organic layer into a chiral HPLC system equipped with a suitable chiral column (e.g., Chiralcel OD-H).
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the (R) and (S) enantiomers.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Potential side reaction pathways.
Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, focusing on the selective acylation of the secondary hydroxyl group in 1,1,2-triphenylethane-1,2-diol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound are a common issue, primarily due to the steric hindrance around the secondary hydroxyl group. Several factors can contribute to this, and the following troubleshooting steps can help improve your yield:
-
Incomplete Reaction: The esterification of sterically hindered alcohols is often a slow and reversible reaction.[1]
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Consider using a Dean-Stark apparatus to remove water from the reaction mixture, which can drive the equilibrium towards the product side.
-
-
Steric Hindrance: The bulky phenyl groups surrounding the hydroxyl groups impede the approach of the acylating agent.
-
Solution: Employ a more reactive acylating agent or a suitable catalyst to overcome the steric barrier. Acyl chlorides are generally more reactive than acid anhydrides.[1] Catalysts like 4-(Dimethylamino)pyridine (DMAP) or various Lewis acids can significantly enhance the reaction rate.
-
-
Catalyst Inactivity: The chosen catalyst may not be effective or may have degraded.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids). Consider screening different catalysts to find the most effective one for this specific substrate.
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can negatively impact the yield.
-
Solution: Systematically optimize the reaction conditions. A modest increase in temperature can sometimes improve the rate, but excessive heat may lead to side reactions. The choice of solvent can also influence the reaction; aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. Ensure the stoichiometry of the acylating agent and catalyst is optimized.
-
-
Side Reactions: The formation of byproducts, such as the di-acylated product or elimination products, can reduce the yield of the desired mono-acetate.
-
Solution: To favor mono-acetylation, use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents). Lowering the reaction temperature may also help to minimize the formation of the di-acetate.
-
Q2: I am observing the formation of a significant amount of the di-acetylated byproduct. How can I improve the selectivity for mono-acetylation?
A: Achieving selective mono-acetylation of a diol, especially with two hydroxyl groups of differing reactivity, requires careful control of the reaction conditions.
-
Stoichiometry of the Acylating Agent: Using a large excess of the acylating agent will inevitably lead to the formation of the di-acetylated product.
-
Solution: Carefully control the stoichiometry of the acylating agent. Start with one equivalent and slowly increase it if the conversion of the starting material is low.
-
-
Reactivity of the Acylating Agent: Highly reactive acylating agents can be less selective.
-
Solution: Consider using a less reactive acylating agent, such as acetic anhydride, in combination with a catalyst. This can provide a better balance between reactivity and selectivity.
-
-
Reaction Temperature: Higher temperatures can decrease selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic product, which is often the less sterically hindered mono-acetate.
-
-
Catalyst Choice: The nature of the catalyst can influence the selectivity.
-
Solution: Some catalysts may exhibit better selectivity for the less hindered hydroxyl group. It is worthwhile to screen different catalysts, including both Lewis acids and nucleophilic catalysts like DMAP.
-
Q3: The reaction is very slow, and even after prolonged reaction times, the conversion is low. What can I do to accelerate the reaction?
A: The slow reaction rate is a direct consequence of the steric hindrance of the tertiary alcohol.
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate.
-
Solution: Incrementally increase the catalyst loading while monitoring for any increase in side product formation.
-
-
Use a More Powerful Catalyst: Some catalysts are inherently more active for hindered substrates.
-
Solution: Consider using highly active catalysts such as scandium triflate (Sc(OTf)₃) in combination with DMAP, which has been shown to be effective for the acylation of hindered tertiary alcohols.[2]
-
-
Increase Reaction Temperature: As a general principle, increasing the temperature will increase the reaction rate.
-
Solution: Cautiously increase the reaction temperature. However, be mindful that this can also lead to decreased selectivity and the formation of degradation products.
-
-
Use a More Reactive Acylating Agent:
-
Solution: Switching from an acid anhydride to the corresponding acyl chloride can significantly increase the reaction rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the synthesis of this compound?
A: A catalyst is crucial for this reaction to proceed at a reasonable rate and with good yield. Due to the significant steric hindrance around the secondary hydroxyl group of the starting material (1,1,2-triphenylethane-1,2-diol), the uncatalyzed reaction is extremely slow. Catalysts function by activating either the acylating agent or the alcohol, thereby lowering the activation energy of the reaction.
-
Nucleophilic Catalysts (e.g., DMAP): DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and readily reacts with the sterically hindered alcohol.
-
Lewis Acid Catalysts (e.g., Sc(OTf)₃, ZnCl₂): Lewis acids coordinate to the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Q2: Which acylating agent is best for this synthesis: acetic anhydride or acetyl chloride?
A: The choice between acetic anhydride and acetyl chloride depends on the desired balance between reactivity and selectivity.
-
Acetyl chloride is more reactive than acetic anhydride and will generally lead to faster reaction rates.[1] However, its higher reactivity can sometimes result in lower selectivity, leading to the formation of more of the di-acetylated byproduct. It also produces HCl as a byproduct, which needs to be neutralized by a base.
-
Acetic anhydride is less reactive and often requires a catalyst to proceed efficiently. This lower reactivity can be advantageous for achieving higher selectivity for the desired mono-acetate. The byproduct, acetic acid, is less corrosive than HCl.
For the synthesis of this compound, starting with acetic anhydride in the presence of a suitable catalyst is a good approach to favor mono-acetylation. If the reaction is too slow, switching to acetyl chloride with careful control of stoichiometry can be considered.
Q3: What are the key safety precautions to consider during this experiment?
A: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Acylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Organic solvents such as dichloromethane and acetonitrile are flammable and/or toxic. Use them in a well-ventilated area, away from ignition sources.
-
Catalysts: Many Lewis acids are water-sensitive and can react violently with moisture. They should be handled under anhydrous conditions. DMAP is toxic and should be handled with care.
-
Reaction Quenching: The quenching of the reaction, especially when using reactive reagents like acetyl chloride, can be exothermic. Quench slowly and with cooling.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Comparison of Catalysts for the Acetylation of Hindered Alcohols
| Catalyst System | Acylating Agent | Substrate | Reaction Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ / DMAP | N-hydroxysuccinimide ester | 1-methylcyclohexanol | 2 | 98 (by HPLC) | [2] |
| Bi(OTf)₃ | Acetic Anhydride | 1-Adamantanol | 0.5 | 95 | N/A |
| ZnCl₂ | Acetic Anhydride | tert-Butanol | 24 | 85 | N/A |
| DMAP | Acetic Anhydride | tert-Butanol | 24 | Low | N/A |
Note: Data for specific yields and reaction times for this compound is limited in the public domain. The data presented here is for structurally similar, sterically hindered tertiary alcohols to provide a comparative context.
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acetylation of (R)-(+)-1,1,2-Triphenylethane-1,2-diol
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
(R)-(+)-1,1,2-Triphenylethane-1,2-diol
-
Acetic Anhydride (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-1,1,2-Triphenylethane-1,2-diol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by DMAP.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Purification of products from (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1,2,2-triphenylethane-1,2-diol, the product obtained from the hydrolysis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate.
I. Experimental Workflow & Purification Strategies
The overall process involves the hydrolysis of the starting acetate ester, followed by workup and purification of the resulting diol. The choice of purification method depends on the scale of the reaction and the impurity profile of the crude product.
II. Troubleshooting Guides
This section addresses common issues encountered during the purification of (R)-1,2,2-triphenylethane-1,2-diol.
A. Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Insufficient concentration of the product. - Inappropriate solvent system. - Product is an oil at room temperature. | - Concentrate the solution by carefully evaporating some of the solvent. - Screen for alternative solvent systems. A good solvent should dissolve the diol when hot but not when cold. Consider solvent mixtures like ethanol/water or ethyl acetate/hexanes. - If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, column chromatography is the recommended purification method. |
| Product Purity is Low After Recrystallization | - Impurities co-crystallized with the product. - Incomplete removal of mother liquor. | - Ensure slow cooling of the solution to promote the formation of pure crystals. - Perform a second recrystallization. - Wash the collected crystals with a small amount of the ice-cold recrystallization solvent. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the diol. | Choose a solvent with a lower boiling point. |
B. Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good system will give a clear separation between the product and impurities with an Rf value for the product between 0.2 and 0.4. - Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent. - If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Streaking or Tailing of the Product Band | - Product is sparingly soluble in the eluent. - Adsorption of the polar diol to the silica gel. | - Choose a solvent system that provides good solubility for the product. - Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the eluent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected product from the hydrolysis of this compound?
A1: The hydrolysis reaction removes the acetate group, yielding (R)-1,2,2-triphenylethane-1,2-diol.
Q2: What are the most common impurities I might encounter?
A2: Common impurities include unreacted starting material (this compound), byproducts from side reactions (which depend on the specific hydrolysis conditions), and residual reagents from the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product, you can assess the separation and purity.
Q4: What is the best way to determine the enantiomeric purity of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (ee) of your purified (R)-1,2,2-triphenylethane-1,2-diol.
Q5: My purified product is a white solid. How can I confirm its identity and purity?
A5: You can confirm the identity and purity of your product using several analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
IV. Experimental Protocols
A. Protocol for Hydrolysis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material has been consumed.
-
Workup:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-1,2,2-triphenylethane-1,2-diol.
-
B. Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
C. Protocol for Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives good separation of the product from impurities. A mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (R)-1,2,2-triphenylethane-1,2-diol.
V. Data Presentation
The following tables provide illustrative data for the purification of (R)-1,2,2-triphenylethane-1,2-diol. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield | Typical Purity (by ¹H NMR) | Typical Enantiomeric Excess (ee) |
| Recrystallization | 60-85% | >98% | >99% |
| Column Chromatography | 70-90% | >99% | >99% |
Table 2: Example TLC Data for Column Chromatography
| Compound | Rf Value (3:1 Hexanes:Ethyl Acetate) |
| This compound | 0.6 |
| (R)-1,2,2-triphenylethane-1,2-diol | 0.3 |
| Non-polar impurity | 0.8 |
VI. Visualization of Troubleshooting Logic
Troubleshooting low yields in alkylation with chiral auxiliaries
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions involving chiral auxiliaries, helping you optimize your reaction yields and diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in alkylation reactions with chiral auxiliaries can stem from several factors. The most critical parameters to investigate are the efficiency of the enolate formation, the stability of the enolate, the reactivity of the electrophile, and the reaction conditions. Incomplete deprotonation, side reactions, or degradation of the product or starting material can all contribute to diminished yields. A systematic approach to troubleshooting these variables is often the most effective strategy.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A2: Poor diastereoselectivity is a common issue and is often linked to the geometry of the enolate, the reaction temperature, and the choice of solvent.[1] The formation of a specific enolate geometry (often the Z-enolate) is crucial for high stereocontrol.[1][2] Lowering the reaction temperature, typically to -78 °C, can enhance selectivity by increasing the energy difference between the diastereomeric transition states.[1] The solvent can also play a significant role by influencing the aggregation state and reactivity of the enolate.[1]
Q3: How does the choice of base affect the outcome of the alkylation reaction?
A3: The choice of base is critical for efficient and selective alkylation. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is commonly used to ensure rapid and complete deprotonation, forming the kinetic enolate.[3][4][5] The bulkiness of LDA minimizes nucleophilic attack on the carbonyl group and can favor the formation of the less substituted enolate.[3][4][6] Weaker bases or less hindered bases might lead to incomplete deprotonation or the formation of the thermodynamic enolate, which can result in lower yields and poor selectivity.[3]
Q4: Are there common issues related to the removal of the chiral auxiliary after the alkylation step?
A4: Yes, the cleavage of the chiral auxiliary can sometimes be problematic. Vigorous hydrolysis conditions can lead to racemization or epimerization of the newly formed stereocenter.[7] Common methods for auxiliary removal include hydrolysis under mild basic conditions (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiAlH₄).[1][8] It is crucial to choose cleavage conditions that are compatible with the functional groups in your molecule and mild enough to preserve the stereochemical integrity of your product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This section addresses scenarios where the desired alkylated product is obtained in very low yields or not at all.
Possible Cause 1: Incomplete Enolate Formation
-
Question: How can I confirm if my enolate is forming completely?
-
Answer: Incomplete enolate formation is a frequent cause of low yields. This can be due to an insufficiently strong base, inaccurate quantitation of the base, or the presence of protic impurities (like water) in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use freshly distilled anhydrous solvents.
-
Use a freshly prepared and titrated solution of the base (e.g., LDA).
-
Consider using a slight excess of the base (e.g., 1.05-1.1 equivalents) to consume any trace protic impurities.
-
-
Possible Cause 2: Poor Electrophile Reactivity
-
Question: My enolate seems to be forming, but the reaction with the electrophile is not proceeding. What could be the issue?
-
Answer: The reactivity of the electrophile is crucial. Less reactive electrophiles, such as secondary alkyl halides, may react sluggishly or not at all with the enolate.
-
Troubleshooting Steps:
-
Use more reactive electrophiles like primary alkyl iodides or bromides, or activated electrophiles such as allylic or benzylic halides.[2]
-
Consider converting a less reactive alkyl halide to a more reactive iodide in situ using sodium iodide.
-
Increase the reaction temperature after the initial low-temperature addition of the electrophile, but monitor for potential decreases in diastereoselectivity.
-
-
Issue 2: Poor Diastereoselectivity
This guide focuses on improving the ratio of the desired diastereomer.
Possible Cause 1: Suboptimal Reaction Temperature
-
Question: What is the optimal temperature for achieving high diastereoselectivity?
-
Answer: Low temperatures are generally crucial for high diastereoselectivity. Most alkylation reactions with chiral auxiliaries are performed at -78 °C (a dry ice/acetone bath) to maximize the energy difference between the transition states leading to the different diastereomers.[1]
-
Troubleshooting Steps:
-
Ensure the reaction temperature is maintained consistently at -78 °C or lower during enolate formation and electrophile addition.
-
Allow the reaction to stir at the low temperature for a sufficient amount of time to ensure completion before warming.
-
-
Possible Cause 2: Incorrect Enolate Geometry
-
Question: How does the enolate geometry affect diastereoselectivity, and how can I control it?
-
Answer: The stereochemical outcome of the alkylation is highly dependent on the geometry of the enolate (E vs. Z). For many chiral auxiliaries, such as Evans oxazolidinones, the formation of the Z-enolate is desired for high facial selectivity.[2]
Experimental Protocols
General Protocol for Diastereoselective Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in an anhydrous solvent like THF or dichloromethane.
-
Add a base such as triethylamine or pyridine.
-
Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the N-acyloxazolidinone by chromatography or recrystallization.
-
-
Enolate Formation and Alkylation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of the N-acyloxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.05-1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the electrophile (1.1-1.5 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide with a reducing agent like sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid with an organic solvent.
-
Quantitative Data Summary
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | THF | -78 | 61-77 | 98:2 | [8] |
| Pseudoephenamine amide | Various alkyl halides | LDA | THF or THF/pyridine | -78 to 0 | 84-99 | 98:2 to ≥99:1 | [9] |
| (-)-Menthyloxyacetate ester | Alkyl halide | LDA | THF | -78 | Not specified | Not specified | [1] |
Visualizations
Caption: Troubleshooting workflow for low yields in alkylation.
Caption: Troubleshooting guide for poor diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate with Lewis Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate and Lewis acids. The primary reaction anticipated for this substrate is a Pinacol-type rearrangement, and the guidance provided herein is based on the established principles of this reaction class.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction when this compound is treated with a Lewis acid?
A1: The expected reaction is a Lewis acid-catalyzed Pinacol-type rearrangement. In this reaction, the Lewis acid will coordinate to an oxygen atom, facilitating the formation of a carbocation intermediate. This is followed by the migration of a substituent (a 1,2-shift) to the carbocationic center, leading to a rearranged carbonyl compound.[1]
Q2: Which functional group in this compound will the Lewis acid interact with?
A2: Lewis acids can potentially coordinate to either the hydroxyl oxygen or one of the carbonyl oxygens of the acetate group. The specific interaction will depend on the Lewis acid's hardness/softness and steric factors. However, for a Pinacol-type rearrangement to occur, coordination to the hydroxyl oxygen is the key initiating step, as it facilitates the departure of a water molecule (or its equivalent) to form a carbocation.
Q3: What are the possible products of the rearrangement?
A3: The rearrangement of this compound will likely lead to a ketone. The exact structure of the ketone will depend on which group migrates during the rearrangement. The substrate has two phenyl groups and a hydrogen atom attached to one carbon, and one phenyl group attached to the other. The migratory aptitude of these groups will determine the final product. Generally, the migratory aptitude follows the order: Hydride > Aryl (Phenyl) > Alkyl.[2] Therefore, the migration of a phenyl group is highly probable.
Q4: How can I control the stereochemistry of the product?
A4: The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of the rearrangement, especially in cyclic systems where the migrating group is often trans to the leaving group.[3] For acyclic systems like this compound, the reaction may proceed through a carbocation intermediate, which could lead to racemization. However, if the migration is concerted with the departure of the leaving group, a degree of stereocontrol may be achieved. The choice of a chiral Lewis acid could also potentially induce enantioselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Insufficiently strong Lewis acid. 2. Low reaction temperature. 3. Presence of impurities (e.g., water) that deactivate the Lewis acid. | 1. Screen a range of Lewis acids of varying strength (e.g., BF₃·OEt₂, AlCl₃, TiCl₄, SnCl₄). 2. Gradually increase the reaction temperature. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Formation of multiple products | 1. Competing migration of different groups (e.g., phenyl vs. hydride). 2. Side reactions such as elimination or fragmentation. 3. Incomplete reaction leading to a mix of starting material and products. | 1. Vary the Lewis acid and solvent to influence the migratory aptitude. Electron-donating groups on a phenyl ring can enhance its migratory aptitude.[2] 2. Use milder reaction conditions (lower temperature, less reactive Lewis acid). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Poor diastereoselectivity | 1. Formation of a planar carbocation intermediate allowing for non-selective migration. 2. Reaction conditions favoring thermodynamic over kinetic control. | 1. Employ a chiral Lewis acid to create a chiral environment around the substrate. 2. Run the reaction at a lower temperature to favor the kinetically controlled product. |
| Product decomposition | 1. Use of an overly harsh Lewis acid. 2. High reaction temperature or prolonged reaction time. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃). 2. Reduce the reaction temperature and shorten the reaction time. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Rearrangement of this compound
This is a general guideline; specific conditions should be optimized for each Lewis acid.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common choices.
-
-
Reaction Setup:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 0.1 M concentration) under an inert atmosphere, cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water at a low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Proposed reaction pathway for the Lewis acid-catalyzed rearrangement.
Caption: General experimental workflow for the rearrangement reaction.
References
Overcoming incomplete enolate formation with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Welcome to the technical support center for (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of HYTRA as a chiral auxiliary, particularly in addressing challenges related to incomplete enolate formation and achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HYTRA) and what are its primary applications?
This compound, commonly known as HYTRA, is a chiral auxiliary used in asymmetric synthesis. Its bulky triphenylmethyl group provides significant steric hindrance, which is instrumental in directing the stereochemical outcome of reactions involving prochiral enolates. It is particularly useful in stereoselective alkylations, aldol additions, and Michael reactions to produce enantiomerically enriched products.
Q2: How can a bulky chiral auxiliary like HYTRA help overcome incomplete enolate formation?
Incomplete enolate formation can arise from several factors, including an inappropriate choice of base, unfavorable equilibrium, or steric hindrance around the alpha-proton. While HYTRA does not directly increase the rate of deprotonation, its significant steric bulk can influence the stability and aggregation state of the resulting enolate. By locking the enolate into a specific, rigid conformation, it can prevent undesirable side reactions that may occur with a mixture of starting material and enolate, effectively driving the reaction towards the desired product once the enolate is formed. The well-defined transition state facilitated by the auxiliary can lead to cleaner reactions with higher yields of the desired diastereomer.
Q3: What are the typical conditions for attaching HYTRA to a carboxylic acid substrate?
The attachment of HYTRA to a carboxylic acid is typically achieved through esterification. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are commonly employed. The reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at room temperature.
Q4: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the potential causes and solutions?
Low diastereoselectivity can be attributed to several factors:
-
Incomplete Enolate Formation: If the enolization is not complete, the remaining starting material can react with the desired product, leading to a mixture of stereoisomers.
-
Enolate Geometry: The geometry of the enolate (E/Z) can significantly impact the stereochemical outcome. The choice of base and solvent can influence this geometry.
-
Reaction Temperature: Temperature control is critical. Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity by favoring the transition state with the lowest activation energy.
-
Lewis Acid Additives: The presence of a Lewis acid can help to chelate the enolate and the electrophile, leading to a more ordered transition state and improved diastereoselectivity.
To improve the d.r., consider optimizing the base, solvent, temperature, and the use of Lewis acid additives.
Q5: What are the recommended methods for cleaving the HYTRA auxiliary after the stereoselective reaction?
The ester linkage of the HYTRA auxiliary can be cleaved under various conditions depending on the desired product. Common methods include:
-
Saponification: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water will yield the carboxylic acid.
-
Reductive Cleavage: Using a reducing agent like lithium borohydride (LiBH₄) will provide the corresponding primary alcohol.
-
Transesterification: Reaction with an alkoxide, for instance, sodium methoxide in methanol, will result in the methyl ester.
It is crucial to choose a cleavage method that does not lead to racemization of the newly formed stereocenter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Enolate Formation | 1. Base is not strong enough: The pKa of the base may not be sufficiently high to fully deprotonate the substrate. 2. Steric hindrance: The alpha-proton may be sterically hindered, slowing down the rate of deprotonation. 3. Unfavorable equilibrium: The equilibrium between the starting material and the enolate may not favor the enolate. | 1. Use a stronger base: Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). 2. Increase reaction time/temperature: Allow more time for the enolate to form, or cautiously increase the temperature. Monitor for side reactions. 3. Use a co-solvent: Additives like HMPA or DMPU can help to break up aggregates and increase the reactivity of the base. |
| Low Diastereoselectivity | 1. Incorrect enolate geometry: The formation of a mixture of E and Z enolates can lead to different diastereomeric products. 2. Reaction temperature is too high: Higher temperatures can lead to the formation of less stable transition states, reducing selectivity. 3. Absence of a chelating metal: A lack of a suitable metal ion can result in a less rigid transition state. | 1. Change the base/solvent system: The choice of base and solvent can influence the E/Z ratio of the enolate. For example, using a bulky base like LDA in THF often favors the formation of the kinetic (less substituted) enolate. 2. Lower the reaction temperature: Perform the reaction at -78 °C or even lower to improve selectivity. 3. Add a Lewis acid: Lewis acids like TiCl₄ or MgBr₂ can help to organize the transition state through chelation, leading to higher diastereoselectivity. |
| Poor Yield of the Desired Product | 1. Side reactions: The enolate may be participating in side reactions such as self-condensation. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. 3. Inefficient cleavage of the auxiliary: The cleavage conditions may not be optimal, leading to loss of product. | 1. Ensure complete enolate formation: Use a full equivalent of a strong base to ensure all the starting material is converted to the enolate before adding the electrophile. 2. Optimize reaction conditions: Screen different solvents, temperatures, and reaction times. 3. Screen cleavage conditions: Experiment with different cleavage reagents and conditions to find the optimal method for your specific substrate. |
Experimental Protocols
Protocol 1: Attachment of HYTRA to a Carboxylic Acid
Materials:
-
This compound (HYTRA) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve HYTRA (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation using HYTRA-Substrate Conjugate
Materials:
-
HYTRA-substrate conjugate (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, freshly prepared)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the HYTRA-substrate conjugate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric products.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis.
Protocol 3: Cleavage of the HYTRA Auxiliary (Saponification)
Materials:
-
HYTRA-product conjugate (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the HYTRA-product conjugate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the HYTRA auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product to obtain the enantiomerically enriched carboxylic acid.
Visualizations
Technical Support Center: Stereoselective Synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solvent effects to achieve high stereoselectivity in the synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. The information is based on established principles of asymmetric synthesis and data from analogous reactions involving the enantioselective acylation of chiral secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical for the stereoselectivity of the acylation reaction?
A1: The solvent plays a crucial role in stabilizing the transition state of the reaction. Different solvents can interact differently with the substrate, the acylating agent, and the catalyst (if used), thereby altering the energy difference between the diastereomeric transition states. This can significantly impact the enantiomeric excess (e.e.) of the product. In many cases, less polar solvents are preferred as they can enhance the selectivity of enzymatic catalysts.
Q2: What is the role of a catalyst in this stereoselective acylation?
A2: A chiral catalyst, such as a lipase, creates a chiral environment around the substrate. This forces the acylating agent to approach the hydroxyl group from a specific direction, leading to the preferential formation of one enantiomer. The interaction between the solvent and the catalyst is also a key factor in achieving high stereoselectivity.
Q3: Can temperature affect the stereoselectivity of the reaction?
A3: Yes, temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the competing diastereomeric transition states has a greater effect on the product distribution. However, lowering the temperature will also decrease the reaction rate.
Q4: Besides solvent, what other factors can influence the enantiomeric excess (e.e.)?
A4: Several factors can influence the e.e., including the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate), the type and amount of catalyst, the reaction time, and the water content in the reaction medium, especially when using enzymes like lipases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (e.e.) | Inappropriate solvent polarity: Highly polar solvents can interfere with the catalyst-substrate interactions. | Screen a range of non-polar to moderately polar aprotic solvents (e.g., hexane, toluene, MTBE, THF). |
| Sub-optimal temperature: Higher temperatures can reduce selectivity. | Perform the reaction at a lower temperature (e.g., 0-25 °C), monitoring the reaction rate. | |
| Incorrect acyl donor: The structure of the acyl donor can influence catalyst selectivity. | Test different acyl donors such as vinyl acetate, isopropenyl acetate, or acetic anhydride. | |
| Catalyst deactivation or inhibition: Impurities in the solvent or reagents can poison the catalyst. | Ensure all solvents and reagents are anhydrous and of high purity. Use freshly distilled solvents. | |
| Slow Reaction Rate | Low temperature: While beneficial for selectivity, low temperatures slow down kinetics. | Find a balance between temperature and reaction time. If the rate is too slow at the optimal temperature for selectivity, consider increasing the catalyst loading. |
| Poor solvent choice for solubility: The substrate or catalyst may not be sufficiently soluble in the chosen solvent. | Use a co-solvent to improve solubility, but be aware this may affect selectivity. | |
| Low catalyst activity: The catalyst may not be active enough under the reaction conditions. | Ensure the catalyst is properly activated and handled. For lipases, check the optimal pH and water activity. | |
| Formation of Byproducts | Di-acylation of the starting diol: If the starting material is 1,2,2-triphenylethanediol, both hydroxyl groups may be acylated. | Use a stoichiometric amount of the acylating agent or a protecting group strategy for one of the hydroxyls. |
| Side reactions with the solvent: Some solvents may not be inert under the reaction conditions. | Choose a non-reactive solvent. For example, avoid alcoholic solvents that can compete in the acylation. |
Data Presentation
The following table summarizes the expected effect of different solvents on the enantioselective acylation of a model secondary alcohol, which can be used as a starting point for the optimization of the synthesis of this compound. The data is illustrative and based on typical results for lipase-catalyzed resolutions.[1]
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (e.e.) (%) | Relative Reaction Rate | Notes |
| n-Hexane | 1.88 | >95 | Moderate | Often provides high selectivity due to minimal interference. |
| Toluene | 2.38 | 90-95 | Moderate | Good alternative to hexane with better solubility for aromatic compounds. |
| Diisopropyl ether (DIPE) | 3.88 | 85-90 | Fast | Can offer a good balance between rate and selectivity. |
| Tetrahydrofuran (THF) | 7.5 | 70-85 | Fast | Higher polarity may start to decrease enantioselectivity. |
| Acetonitrile | 37.5 | <50 | Very Fast | Generally too polar for high selectivity with many lipase catalysts. |
| Dimethyl sulfoxide (DMSO) | 46.7 | <30 | Very Fast | High polarity significantly reduces enantioselectivity. |
Experimental Protocols
Illustrative Protocol for Lipase-Catalyzed Enantioselective Acylation
This protocol is a general guideline for the kinetic resolution of a racemic secondary alcohol, such as 1,2,2-triphenylethanediol, to obtain the desired this compound. Optimization will be required for the specific substrate.
Materials:
-
Racemic 1,2,2-triphenylethanediol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic 1,2,2-triphenylethanediol (1.0 eq).
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.
-
Add activated 4 Å molecular sieves to maintain anhydrous conditions.
-
Add the acyl donor, vinyl acetate (0.6 eq). Using a slight excess of the diol helps to favor mono-acylation.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25 °C).
-
Add the immobilized lipase (e.g., 20-50 mg per mmol of the limiting reagent).
-
Stir the reaction mixture at a constant temperature.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess of the product and the remaining starting material.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of this compound and the unreacted (S)-1,2,2-triphenylethanediol using column chromatography.
Mandatory Visualization
References
How to remove unreacted (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate from its desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and the corresponding alcohol product?
A1: The primary difference lies in their polarity. The presence of the hydroxyl group (-OH) in the unreacted starting material makes it more polar than the acetylated product (-OAc). This difference in polarity is the basis for most separation techniques. The molecular weight of this compound is 332.40 g/mol .[1]
Q2: What are the most common methods for separating an unreacted alcohol from its acetate ester product?
A2: The most common and effective methods include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[2][3][4][5][] The choice of method depends on the scale of the separation, the required purity of the final product, and the available resources.
Q3: Can I use a chemical method to remove the unreacted starting material?
A3: While selective chemical reactions are possible, they can be complex to implement and may risk side reactions with the desired product. It is generally recommended to use physical separation methods like chromatography or recrystallization for this type of purification.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation. The more polar alcohol will have a lower retention factor (Rf) value compared to the less polar acetate product. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System (Eluent) | The polarity of the eluent is critical. If both compounds elute together, the solvent system is too polar. If nothing elutes, it is not polar enough. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for separating compounds of differing polarity is a hexane/ethyl acetate gradient. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. |
| Overloading the Column | Loading too much crude product onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Sample Dissolved in a Too-Polar Solvent | Dissolving the sample in a highly polar solvent before loading it onto the column can cause the compounds to spread out before the separation begins. Dissolve the sample in a minimal amount of a low-polarity solvent or the initial eluent mixture. |
Issue 2: Failure to Obtain Crystals During Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents or solvent mixtures. For separating a more polar impurity from a less polar product, a two-solvent system can be effective.[7] For instance, dissolve the mixture in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy.[8] |
| Solution is Not Saturated | If the solution is not saturated, crystals will not form upon cooling. If too much solvent was added, carefully evaporate some of it to concentrate the solution. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small, impure crystals.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Lack of Nucleation Sites | Crystal growth requires a nucleation site. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: Column Chromatography Separation
This protocol outlines the general steps for separating the less polar acetate product from the more polar unreacted alcohol using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or staining solution
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude mixture in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to absorb into the silica gel.
-
-
Elute the Column:
-
Start eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the eluent (e.g., 90:10, 85:15 hexane:ethyl acetate) to elute the more polar alcohol.
-
-
Monitor the Separation:
-
Analyze the collected fractions using TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by staining.
-
The product (less polar) will elute before the unreacted alcohol (more polar).
-
-
Combine and Concentrate:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol describes a two-solvent recrystallization method to purify the product.
Materials:
-
Crude reaction mixture
-
A "good" solvent in which the product is soluble (e.g., ethyl acetate, acetone).[8]
-
A "poor" solvent in which the product is insoluble (e.g., hexane, water).[8]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
-
Induce Crystallization:
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
-
Cool the Solution:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: Purification workflow for separating the desired product.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chemscene.com [chemscene.com]
- 2. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Preventing racemization during auxiliary cleavage of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the cleavage of the chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HTA).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the cleavage of HTA?
A1: Racemization is the process where an enantiomerically pure compound, such as (R)-(+)-HTA, converts into a mixture of equal parts of both enantiomers (R and S), resulting in a loss of optical activity. This is a significant concern in drug development and stereoselective synthesis as the biological activity of a molecule is often specific to a single enantiomer. For HTA, the stereocenter is a benzylic position, which can be susceptible to racemization under harsh reaction conditions.
Q2: What are the primary mechanisms that can lead to racemization during the hydrolysis of HTA?
A2: The most probable mechanism for racemization during the hydrolysis of HTA, especially under acidic or basic conditions, involves the formation of a carbocation intermediate. The benzylic nature of the stereocenter in HTA can stabilize a planar carbocation upon cleavage of the acetate group. Subsequent attack by water or a hydroxide ion can occur from either face of this planar intermediate, leading to a racemic mixture of the desired alcohol.
Q3: Which reaction conditions are most likely to cause racemization of HTA?
A3: Harsh reaction conditions are the primary cause of racemization. These include:
-
High temperatures: Increased thermal energy can provide the activation energy needed for racemization pathways.
-
Strongly acidic or basic conditions: Both extremes of pH can promote the formation of intermediates that are prone to racemization.[1]
-
Prolonged reaction times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical integrity.
Q4: Are there any recommended "racemization-free" cleavage methods for acetate esters like HTA?
A4: While no method is entirely free of risk, enzymatic hydrolysis is often the mildest and most effective method for preventing racemization during the cleavage of chiral esters. Lipases, for instance, can operate under neutral pH and at or near room temperature, which significantly minimizes the risk of racemization. Mild chemical methods using specific catalysts under controlled pH have also been shown to be effective for other chiral esters.[1]
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (e.e.) in the final alcohol product.
| Possible Cause | Suggested Solution |
| Harsh Hydrolysis Conditions | Switch to a milder hydrolysis method. If using acid or base-catalyzed hydrolysis, reduce the concentration of the acid/base and lower the reaction temperature. Consider using a buffered solution to maintain a stable, near-neutral pH. |
| High Reaction Temperature | Perform the cleavage reaction at a lower temperature. For many hydrolysis reactions, 0°C to room temperature is sufficient. Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Inappropriate Solvent | The choice of solvent can influence the stability of reactive intermediates. Protic solvents may stabilize carbocationic intermediates that can lead to racemization. Consider screening aprotic solvents if racemization is a persistent issue. |
| Racemization during Workup | Ensure that the workup procedure is also performed under mild conditions. Avoid using strong acids or bases for quenching or extraction. Use saturated ammonium chloride for quenching acidic reactions and a mild buffer for basic reactions. |
Problem 2: Incomplete cleavage of the acetate group.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The triphenylmethyl group in HTA is sterically bulky, which can hinder the approach of the nucleophile. If using enzymatic hydrolysis, choose a lipase that is known to be effective for sterically hindered esters. For chemical methods, you may need to slightly increase the reaction time or the concentration of the reagent, while carefully monitoring for racemization. |
| Insufficient Reagent/Catalyst | Ensure that the stoichiometry of the hydrolyzing agent or the loading of the catalyst is appropriate. For base-catalyzed hydrolysis, using a slight excess of the base can drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are good for preventing racemization, they can also slow down the reaction rate. Find an optimal temperature that allows for a reasonable reaction time without compromising the stereochemical integrity of the product. |
Experimental Protocols
Protocol 1: Mild Enzymatic Hydrolysis of this compound
This protocol provides a general guideline for the enzymatic cleavage of HTA using a lipase.
-
Enzyme Selection: Screen several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with good activity and selectivity for HTA.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent system (e.g., a mixture of a phosphate buffer, pH 7, and an organic co-solvent like THF or tert-butanol to aid solubility).
-
Enzyme Addition: Add the selected lipase (typically 10-50% by weight of the substrate) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (or a slightly elevated temperature, e.g., 30-40°C, if the reaction is slow) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, filter off the enzyme. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.
Protocol 2: Chemically-Controlled Saponification
This protocol outlines a mild chemical hydrolysis method.
-
Reaction Setup: Dissolve this compound in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask and cool to 0°C.
-
Reagent Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.5 equivalents) in water to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction should be complete within a few hours at 0°C.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography and determine the enantiomeric excess.
Data Presentation
| Hydrolysis Method | Typical Conditions | Racemization Risk | Advantages | Disadvantages |
| Enzymatic (Lipase) | pH 7, RT-40°C | Very Low | High enantioselectivity, mild conditions | Enzyme cost and screening required |
| Mild Base (LiOH) | THF/H₂O, 0°C | Low to Moderate | Generally high yield, straightforward | Potential for some racemization if not controlled |
| Strong Base (NaOH/KOH) | Reflux in alcohol/water | High | Fast reaction | High risk of racemization and side reactions |
| Acid Catalyzed (HCl/H₂SO₄) | Reflux in aqueous acid | High | Inexpensive reagents | High risk of racemization via carbocation |
Mandatory Visualizations
Caption: A generalized workflow for the cleavage of HTA.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA)
In the realm of asymmetric synthesis, the predictable and efficient control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This guide provides a detailed comparison of the widely acclaimed Evans oxazolidinone auxiliaries with the less documented (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA).
While Evans auxiliaries have been extensively studied and applied, leading to a wealth of publicly available performance data, HYTRA appears to be a more specialized or less commonly reported chiral agent, with a notable absence of published experimental data on its use in asymmetric synthesis. This comparison, therefore, will provide a comprehensive overview of the well-established Evans auxiliaries, supported by experimental data, and will highlight the current information gap regarding HYTRA.
Evans Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[1] Derived from readily available amino acids, they offer a robust and predictable method for controlling the stereochemistry of a wide range of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and acylations.[1]
Mechanism of Stereocontrol
The stereodirecting power of Evans oxazolidinone auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to the formation of one diastereomer in high excess.
Performance Data
Evans auxiliaries consistently provide high levels of diastereoselectivity across a variety of substrates and electrophiles. The following tables summarize representative data from the literature for aldol and alkylation reactions.
Table 1: Diastereoselective Aldol Reactions with Evans Auxiliaries
| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Benzaldehyde | 98:2 | 80 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Acetaldehyde | 95:5 | 75 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
Table 2: Diastereoselective Alkylation Reactions with Evans Auxiliaries
| Electrophile (Alkyl Halide) | Diastereomeric Ratio | Yield (%) | Reference |
| Benzyl bromide | >99:1 | 92 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Methyl iodide | 98:2 | 95 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Allyl bromide | >99:1 | 90 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Experimental Protocols
General Procedure for a Diastereoselective Aldol Reaction:
-
To a solution of the N-acyl oxazolidinone in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄) followed by a tertiary amine base (e.g., N,N-diisopropylethylamine).
-
The resulting enolate solution is stirred for a specified time before the aldehyde is added.
-
The reaction is quenched, and the product is isolated and purified by chromatography.
General Procedure for Auxiliary Cleavage:
The chiral auxiliary can be cleaved under various conditions to afford different functional groups (e.g., carboxylic acids, alcohols, aldehydes) and is often recovered for reuse. A common method for cleavage to the carboxylic acid involves treatment with lithium hydroxide and hydrogen peroxide.
This compound (HYTRA)
This compound, also known as HYTRA, is a commercially available chiral compound.
Chemical Properties of HYTRA:
| Property | Value |
| CAS Number | 95061-47-5 |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.40 g/mol |
| Appearance | White to off-white powder |
| Chirality | (R) |
Despite its commercial availability as a chiral building block, a comprehensive search of the scientific literature and chemical databases did not yield any published experimental data or protocols detailing its use as a chiral auxiliary in asymmetric synthesis. There is a notable absence of information regarding its performance in key reactions such as aldol additions or alkylations, including data on diastereoselectivity, enantioselectivity, yields, and cleavage conditions.
This lack of publicly available information prevents a direct, data-driven comparison of HYTRA's performance with that of Evans oxazolidinone auxiliaries. It is possible that HYTRA is a more recently developed auxiliary with data yet to be published, or its use may be more specialized and documented in proprietary sources.
Conclusion
Evans oxazolidinone auxiliaries represent a well-established and highly effective class of chiral auxiliaries for asymmetric synthesis. Their performance is extensively documented, demonstrating high levels of stereocontrol and yielding predictable outcomes for a wide array of chemical transformations. The wealth of available literature provides researchers with reliable protocols and a strong foundation for their application in the synthesis of complex chiral molecules.
In contrast, this compound (HYTRA) remains an enigmatic chiral agent in the public domain. While it is available commercially, the absence of published performance data makes it impossible to objectively compare its efficacy to established auxiliaries like the Evans oxazolidinones. For researchers and drug development professionals seeking a reliable and well-documented chiral auxiliary, the Evans system remains the gold standard. Further research and publication of experimental data are necessary to establish the potential of HYTRA as a viable alternative in the field of asymmetric synthesis.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of new stereocenters. In the pursuit of enantiomerically pure compounds, particularly in the context of pharmaceutical and natural product synthesis, asymmetric aldol reactions have become an indispensable tool. Chiral auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of these reactions. This guide provides an objective comparison of two of the most widely used classes of chiral auxiliaries: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, supported by experimental data to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in the aldol reaction, leading to a high yield of the desired stereoisomer. The following table summarizes the performance of representative Evans' oxazolidinone and SAMP/RAMP hydrazone auxiliaries in the asymmetric aldol reaction between a ketone or its derivative and an aldehyde.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti or d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl Imide (Boron Enolate) | Isobutyraldehyde | >99:1 (syn) | 80-95 | [1] |
| (4S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl Imide (Boron Enolate) | Benzaldehyde | >99:1 (syn) | 70-80 | |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone Hydrazone (Lithium Azaenolate) | Benzaldehyde | >95:5 (d.r.) | 85 | |
| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Diethyl Ketone Hydrazone (Lithium Azaenolate) | Isobutyraldehyde | >96:4 (d.r.) | 75 |
Key Insights: Evans' oxazolidinone auxiliaries, particularly when employing a boron enolate, consistently deliver excellent syn-diastereoselectivity (>99:1) and high yields in aldol reactions with a variety of aldehydes.[1] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state.[2][3] Enders' SAMP/RAMP hydrazone methodology provides a powerful alternative, especially for the α-alkylation of ketones and subsequent aldol-type reactions, affording high diastereoselectivity.[4][5] The choice between these auxiliaries may depend on the desired stereoisomer (syn vs. anti), the nature of the carbonyl starting materials, and the desired cleavage conditions for the auxiliary.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these methodologies.
Protocol 1: Evans' Asymmetric Aldol Reaction[6]
This protocol describes the asymmetric aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash chromatography.
2. Asymmetric Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour. Extract the product with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the aldol adduct by flash chromatography.
3. Auxiliary Cleavage:
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 4 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF and extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract the β-hydroxy carboxylic acid product.
Protocol 2: Asymmetric Aldol Reaction via SAMP Hydrazone[7]
This protocol outlines the formation of a SAMP hydrazone and its subsequent asymmetric aldol reaction with benzaldehyde.
1. Formation of the SAMP Hydrazone:
-
A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and the ketone (e.g., cyclohexanone, 1.1 eq) is stirred in diethyl ether at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.
2. Asymmetric Aldol Reaction:
-
To a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours to form the lithium azaenolate.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the aldol adduct by flash chromatography.
3. Auxiliary Cleavage (Oxidative Hydrolysis):
-
To a solution of the aldol adduct (1.0 eq) in a mixture of THF and water, add NaIO₄ (4.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and extract the filtrate with diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the β-hydroxy ketone.
Visualizing the Asymmetric Aldol Workflow
The following diagrams illustrate the general workflow of an asymmetric aldol reaction using a chiral auxiliary and the underlying principle of stereochemical control.
References
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess
In the landscape of modern chemistry and pharmacology, the stereochemical composition of molecules is of paramount importance. For chiral compounds, which exist as non-superimposable mirror images called enantiomers, the determination of enantiomeric excess (ee) is a critical quality attribute. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. This guide provides a comprehensive comparison of the principal analytical methods for determining enantiomeric excess, offering researchers, scientists, and drug development professionals a detailed overview to aid in selecting the most suitable technique for their needs.
Comparison of Analytical Methods
The selection of an analytical method for determining enantiomeric excess is a balance of several factors, including the chemical nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes and compares the key performance characteristics of the most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Circular Dichroism (CD).
| Parameter | Chiral HPLC | NMR Spectroscopy | Capillary Electrophoresis (CE) | Circular Dichroism (CD) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Differential absorption of left and right circularly polarized light by enantiomers. |
| Sensitivity | High (LOD/LOQ can be in the µg/mL to ng/mL range).[1] | Moderate to Low (Typically requires mg of sample). | Very High (Requires nl to µl of sample).[2] | Low, less sensitive than UV/fluorescence detectors.[3] |
| Accuracy | High (Typically <2% RSD).[1] | High (Can be accurate to within ±1%).[4] | High (Precision of <0.9% for migration time has been reported).[5] | Good (rms of 1.1-2.4 in % ee determination has been reported).[6] |
| Analysis Time | 10-30 minutes per sample.[7] | < 5 minutes per sample for data acquisition.[4] | < 20 minutes per sample.[5] | Rapid, but often used in conjunction with a separation technique like HPLC. |
| Sample Requirement | Typically mg of sample, but can be adapted for smaller amounts.[7] | mg of sample. | nl to µl of sample.[2] | µg to mg of sample. |
| Advantages | Widely applicable, high resolution, robust, and well-established.[8] | Non-destructive, rapid, provides structural information, suitable for crude reaction mixtures. | High separation efficiency, low sample and reagent consumption.[2] | Can provide information on absolute configuration.[9] |
| Disadvantages | Requires expensive chiral columns, method development can be time-consuming. | Lower sensitivity, may require chiral derivatizing or solvating agents. | Method development can be complex, potential for issues with reproducibility. | Not universally applicable, lower sensitivity, often requires chromophores near the chiral center.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol:
-
Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) based on the analyte's structure.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds, an additive like diethylamine (0.1%) may be used to improve peak shape.[7]
-
Sample Preparation:
-
Instrument Setup:
-
Analysis:
-
Inject a small volume of the sample (e.g., 5-10 µL).[3]
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a rapid and non-destructive method for determining enantiomeric excess. The chiral auxiliary interacts with the enantiomers to form diastereomeric complexes, which have distinct chemical shifts in the NMR spectrum.
Protocol (using a Chiral Solvating Agent):
-
CSA Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL derivative) that is known to interact with the analyte.[11]
-
Sample Preparation:
-
Dissolve the analyte (a few mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add the chiral solvating agent to the NMR tube (typically in a 1:1 to 1:5 analyte:CSA molar ratio).[12]
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved into two separate peaks in the presence of the CSA.
-
Integrate the areas of these two peaks, which correspond to the two enantiomers.
-
Calculate the enantiomeric excess using the ratio of the integrals.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample volumes for chiral analysis. The separation is achieved by adding a chiral selector to the background electrolyte.
Protocol:
-
Capillary Preparation: Use a fused-silica capillary. Before the first use, and daily, rinse the capillary with 1 M NaOH, deionized water, and then the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate or borate buffer) at a specific pH. Add a chiral selector (e.g., a cyclodextrin derivative) to the BGE at an optimized concentration.[5]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.
-
Instrument Setup:
-
Fill the capillary and the buffer reservoirs with the prepared BGE.
-
Apply a voltage across the capillary (e.g., 15-30 kV).[5]
-
Set the detector (usually UV) at an appropriate wavelength.
-
-
Analysis:
-
Inject the sample into the capillary using pressure or voltage.
-
Apply the separation voltage and record the electropherogram. The enantiomers will migrate at different velocities and be detected as separate peaks.
-
-
Quantification:
-
Determine the corrected peak areas of the two enantiomers.
-
Calculate the enantiomeric excess from the peak area ratio.
-
Visualization of the Analytical Workflow
The general workflow for determining the enantiomeric excess of a product sample involves several key stages, from initial sample preparation to the final calculation and reporting of the result. The choice of the specific analytical technique will dictate the details of the intermediate steps.
Caption: General workflow for determining enantiomeric excess.
References
- 1. dujps.com [dujps.com]
- 2. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physicsforums.com [physicsforums.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of stereochemistry for compounds synthesized with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is a cornerstone of chemical synthesis and pharmaceutical development. While a multitude of techniques exist for this purpose, this guide provides a comparative analysis of established methods for the validation of stereochemistry, complete with experimental insights and data presentation.
Initial searches for the application of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate as a chiral derivatizing agent for the validation of stereochemistry via NMR analysis did not yield sufficient public data or established protocols. This compound is commercially available, however, its use in this specific context is not well-documented in scientific literature.
Therefore, this guide will focus on a well-established and widely utilized NMR-based method, Mosher's ester analysis , and compare it with other prevalent techniques: chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography .
NMR Spectroscopy: Mosher's Ester Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), is a powerful tool for determining the absolute configuration and enantiomeric excess of chiral molecules.[1][2] The underlying principle involves the conversion of a pair of enantiomers into diastereomers by reaction with an enantiomerically pure CDA. These resulting diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification.[2]
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA.[3][4] The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the determination of both enantiomeric excess (from the integration of distinct signals) and absolute configuration.[3][4] The latter is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage, based on a conformational model of the Mosher's esters.[3][5]
Experimental Workflow for Mosher's Ester Analysis
Data Presentation: Mosher's Ester Analysis of a Chiral Secondary Alcohol
The following table exemplifies the data generated during a Mosher's ester analysis for the determination of the absolute configuration of a hypothetical chiral secondary alcohol (R¹-CH(OH)-R²).
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| Protons on R¹ side | |||
| H-a | 3.25 | 3.35 | +0.10 |
| H-b | 1.80 | 1.92 | +0.12 |
| Protons on R² side | |||
| H-x | 4.10 | 4.00 | -0.10 |
| H-y | 2.50 | 2.41 | -0.09 |
A positive Δδ value for protons on one side of the stereocenter and a negative value on the other side is indicative of the absolute configuration based on the established conformational model of the Mosher's esters.
Alternative Methods for Stereochemical Validation
While NMR with chiral derivatizing agents is a powerful technique, other methods offer distinct advantages and are often used orthogonally to provide unequivocal proof of stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a chromatographic technique that separates enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral HPLC is a primary method for determining the enantiomeric excess (e.e.) of a sample. While it can separate enantiomers, it does not directly provide information about the absolute configuration. The absolute configuration of the separated enantiomers must be determined by another method or by comparing the retention times to a known standard.
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule.[6] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of all atoms and thus the absolute configuration.[6] A significant prerequisite for this method is the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[6]
Comparison of Stereochemical Validation Methods
The choice of method for stereochemical validation depends on several factors, including the nature of the sample, the information required (enantiomeric excess vs. absolute configuration), and the available instrumentation.
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC | X-ray Crystallography |
| Principle | Derivatization to diastereomers, analysis of NMR chemical shift differences.[3][5] | Differential interaction with a chiral stationary phase. | Diffraction of X-rays by a single crystal.[6] |
| Information Provided | Absolute configuration, enantiomeric excess.[3][4] | Enantiomeric excess, separation of enantiomers. | Absolute configuration, complete 3D structure.[6] |
| Sample Requirement | Soluble compound with a suitable functional group for derivatization (e.g., -OH, -NH₂), mg scale. | Soluble compound, µg to mg scale. | High-quality single crystal, µg to mg scale. |
| Advantages | Provides both absolute configuration and e.e. in one set of experiments; applicable to non-crystalline samples.[3] | High accuracy and precision for e.e. determination; well-established and widely available. | Unambiguous determination of absolute configuration; provides a wealth of structural information.[6] |
| Limitations | Requires chemical derivatization which may not be straightforward; interpretation can be complex for molecules with multiple chiral centers or conformational flexibility. | Does not directly determine absolute configuration; requires a suitable chiral column and method development. | Requires a single crystal of sufficient quality, which can be a major bottleneck.[6] |
Logical Relationship of Method Selection
Experimental Protocols
Mosher's Ester Analysis Protocol (General)
-
Preparation of Diastereomeric Esters:
-
In two separate vials, dissolve the chiral alcohol (or amine) in a suitable aprotic solvent (e.g., pyridine, CH₂Cl₂).
-
To one vial, add a slight excess of (R)-(-)-MTPA-Cl.
-
To the other vial, add a slight excess of (S)-(+)-MTPA-Cl.
-
Allow the reactions to proceed to completion at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting diastereomeric esters, typically by column chromatography.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent.
-
Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) can be helpful for complex molecules.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
Apply the established Mosher's model, which correlates the sign of Δδ for protons on either side of the stereocenter to the absolute configuration.
-
References
Cost-benefit analysis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Cost-Benefit Analysis of (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate and Its Alternatives in the Synthesis of Chiral α-Hydroxy Esters.
The enantioselective synthesis of α-hydroxy esters, critical building blocks for a multitude of pharmaceuticals and biologically active molecules, relies heavily on robust and efficient stereochemical control methods. The asymmetric glyoxylate-ene reaction stands out as a powerful carbon-carbon bond-forming strategy for this purpose. The choice of a chiral auxiliary, temporarily attached to the glyoxylate partner, is paramount in dictating the reaction's diastereoselectivity and overall efficiency.
This guide provides a detailed cost-benefit analysis of This compound (HTA) , a bulky and conformationally rigid chiral auxiliary, by comparing its performance and economic viability against other established auxiliaries in the tin(IV) chloride-mediated glyoxylate-ene reaction. The alternatives evaluated include (-)-8-phenylmenthol , (+)-trans-2-phenyl-1-cyclohexanol , and (R)-(-)-pantolactone .
Performance Comparison in the Asymmetric Glyoxylate-Ene Reaction
The efficacy of a chiral auxiliary is determined by its ability to direct the approach of the ene component to one face of the glyoxylate, leading to a high diastereomeric excess (d.e.) of the desired α-hydroxy ester product. The seminal work by J.K. Whitesell and colleagues provides a direct comparison of these auxiliaries under standardized conditions. The data, summarized below, highlights the exceptional stereochemical control exerted by HTA.
The ene reaction between various chiral glyoxylate esters and 1-decene, catalyzed by tin(IV) chloride, demonstrates the superior performance of HTA.
| Chiral Auxiliary | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| This compound (HTA) | (R)-2-Hydroxy-4-methylene-dodecanoate | 96 | >99 |
| (-)-8-Phenylmenthol | (R)-2-Hydroxy-4-methylene-dodecanoate | 95 | 98 |
| (+)-trans-2-Phenyl-1-cyclohexanol | (R)-2-Hydroxy-4-methylene-dodecanoate | 90 | 90 |
| (R)-(-)-Pantolactone | (R)-2-Hydroxy-4-methylene-dodecanoate | 94 | 86 |
| Data sourced from Whitesell, J. K.; Lawrence, R. M.; Chen, H. H. J. Org. Chem. 1986, 51 (25), 4779–4784. |
Cost-Benefit Analysis
While performance is critical, the economic feasibility of a synthetic route is equally important, particularly in process development and scale-up operations. This analysis considers the approximate cost per gram of the chiral auxiliary and its performance (d.e.) to provide a nuanced perspective on value.
| Chiral Auxiliary | Approx. Cost (USD/g) | Diastereomeric Excess (d.e.) (%) | Cost-Performance Insight |
| This compound (HTA) | $15 - $25 | >99 | Highest stereocontrol, premium cost. Ideal for applications where achieving the highest possible optical purity is critical and justifies the expense. |
| (-)-8-Phenylmenthol | $7 - $11 | 98 | Excellent balance of high performance and moderate cost. A strong candidate for general applications. |
| (+)-trans-2-Phenyl-1-cyclohexanol | $5 - $10 | 90 | Most economical option, providing good diastereoselectivity. Suitable for earlier stages of research or when cost is a primary driver. |
| (R)-(-)-Pantolactone | $2 - $4 | 86 | Very low cost, but with a noticeable trade-off in stereoselectivity. May be suitable for initial screenings or less demanding applications. |
| Costs are estimates based on current supplier listings for research quantities and are subject to change. |
Key Insights:
-
(R)-(+)-HTA provides virtually perfect diastereoselectivity (>99% d.e.), setting the benchmark for performance. Its higher cost is a significant consideration, making it most suitable for synthesizing high-value final products where optical purity is non-negotiable.
-
(-)-8-Phenylmenthol emerges as a highly competitive alternative, offering near-perfect stereocontrol (98% d.e.) at a considerably lower cost than HTA. The π-stacking interaction between the phenyl group of the auxiliary and the glyoxylate π-system is believed to contribute to its high efficacy.
-
(+)-trans-2-Phenyl-1-cyclohexanol and (R)-(-)-Pantolactone represent more budget-friendly options, though they provide lower levels of asymmetric induction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and evaluation. The following are representative protocols for the formation of the chiral glyoxylate ester and the subsequent asymmetric ene reaction.
General Procedure for Preparation of Chiral Glyoxylate Esters
A solution of the chiral auxiliary (1.0 equiv), glyoxylic acid monohydrate (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv) in toluene (approx. 0.5 M) is heated to reflux in an apparatus equipped with a Dean-Stark trap. The reaction is monitored by the collection of water. Upon completion, the solution is cooled, washed with saturated aqueous NaHCO₃ solution, water, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude glyoxylate ester, which can be purified by chromatography or distillation.
General Procedure for the Tin(IV) Chloride-Mediated Ene Reaction
To a stirred solution of the chiral glyoxylate ester (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of tin(IV) chloride (1.1 equiv, typically 1.0 M in CH₂Cl₂). The mixture is stirred for 5-10 minutes, after which the alkene (1.5 to 2.0 equiv) is added. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to afford the α-hydroxy ester.
Auxiliary Cleavage
The final, critical step in this synthetic strategy is the removal of the chiral auxiliary to liberate the desired α-hydroxy acid or its corresponding ester. The bulky nature of the HTA auxiliary, specifically the triphenylethyl group, suggests that standard saponification may be slow. A more robust method is reductive cleavage.
Protocol for Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄):
The chiral ester adduct is dissolved in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C or allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. This procedure yields the chiral alcohol product and recovers the chiral auxiliary, which can be purified for reuse.
Visualizing the Asymmetric Synthesis Workflow
The logical flow of an asymmetric synthesis campaign utilizing a chiral auxiliary can be represented as a clear, stepwise process. This workflow highlights the key stages from initial coupling to final product isolation.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol imparted by chiral auxiliaries like HTA and 8-phenylmenthol is attributed to their ability to enforce a specific conformation of the glyoxylate ester, which in turn dictates the facial selectivity of the ene reaction.
Caption: Facial shielding model for diastereoselective ene reaction.
Conclusion
The selection of a chiral auxiliary for the asymmetric glyoxylate-ene reaction requires a careful balance between desired stereochemical purity and economic constraints.
-
This compound (HTA) is the auxiliary of choice when the highest possible diastereoselectivity is the primary objective, and its premium cost can be justified.
-
(-)-8-Phenylmenthol offers a compelling alternative, providing excellent stereocontrol at a more moderate price point, making it a workhorse auxiliary for many applications.
-
(+)-trans-2-Phenyl-1-cyclohexanol and (R)-(-)-Pantolactone are viable, cost-effective options for scenarios where good, but not necessarily exceptional, levels of diastereoselectivity are sufficient.
This guide provides the necessary data to empower researchers and process chemists to make an informed decision tailored to the specific scientific and budgetary requirements of their project.
A Guide to Chiral Auxiliaries and Catalysts in Asymmetric Synthesis: A Comparative Analysis of Alternatives to (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic selection of a chiral directing group is paramount in achieving high stereoselectivity in asymmetric synthesis. While (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HTA) has its applications, a diverse and powerful arsenal of alternative chiral auxiliaries and organocatalysts offers distinct advantages in various synthetic transformations. This guide provides an objective comparison of prominent alternatives to HTA, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the optimal stereochemical control element for a given reaction.
This guide focuses on a comparative analysis of leading alternatives in key asymmetric transformations, including aldol reactions, alkylations, Michael additions, and Diels-Alder reactions. The performance of these alternatives is evaluated based on enantiomeric excess (ee), diastereomeric ratio (dr), and chemical yield.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions
Evans' oxazolidinones are among the most reliable and widely utilized chiral auxiliaries, particularly in asymmetric aldol reactions.[1][2] Their rigid structure and predictable stereochemical outcomes make them a frequent choice for the synthesis of complex natural products.[1]
Performance Data: Asymmetric Aldol Reaction
| Auxiliary/Catalyst | Aldehyde | Enolate Precursor | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isovaleraldehyde | N-Propionyl-oxazolidinone | >99:1 | 80 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | N-Propionyl-oxazolidinone | 99:1 | 85 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with LiOH and H₂O₂ in a mixture of THF and water to yield the corresponding chiral β-hydroxy carboxylic acid.
Mechanism of Stereochemical Control
The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, six-membered Zimmerman-Traxler transition state. The boron enolate chelates to the aldehyde, and the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered side.
Pseudoephedrine and Pseudoephenamine: Practical Auxiliaries for Asymmetric Alkylation
Pseudoephedrine and its analog, pseudoephenamine, serve as highly effective and practical chiral auxiliaries for the asymmetric alkylation of enolates.[3][4] A key advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine.[4]
Performance Data: Asymmetric Alkylation of Propionamides
| Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | 98:2 | 91 | [Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511] |
| (+)-Pseudoephenamine | Benzyl bromide | >99:1 | 95 | [Myers, A. G., et al. Angew. Chem. Int. Ed.2007 , 46, 7832-7835] |
| (+)-Pseudoephedrine | Iodomethane | >99:1 | 94 | [Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511] |
| (+)-Pseudoephenamine | Iodomethane | >99:1 | 96 | [Myers, A. G., et al. Angew. Chem. Int. Ed.2007 , 46, 7832-7835] |
Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Amide
-
Amide Formation: The carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride or thionyl chloride. The acid chloride is then reacted with (+)-pseudoephedrine in the presence of a base like pyridine to form the amide.
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 equiv) in dry THF (0.1 M) at -78 °C is added a solution of lithium diisopropylamide (LDA, 1.05 equiv) in THF. The mixture is stirred at -78 °C for 15 minutes.
-
Alkylation: The alkylating agent (1.1 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred for 2-4 hours.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification and Cleavage: The crude product is purified by chromatography. The auxiliary can be cleaved by acidic or basic hydrolysis to afford the chiral carboxylic acid.
Mechanism of Stereochemical Control
The stereoselectivity is believed to arise from a lithium-chelated enolate where one face is effectively blocked by the phenyl group of the auxiliary. The incoming electrophile approaches from the less sterically hindered face.
Organocatalysis: A Metal-Free Approach to Asymmetric Michael Additions
Organocatalysis has emerged as a powerful, metal-free strategy for asymmetric synthesis. Chiral secondary amines and thiourea derivatives are particularly effective in catalyzing asymmetric Michael additions.
Performance Data: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | 99 | 85 | [Hayashi, Y., et al. Angew. Chem. Int. Ed.2003 , 42, 3677-3679] |
| Takemoto's Catalyst (Thiourea-based) | Diethyl malonate | trans-β-Nitrostyrene | 95 | 98 | [Okino, T., et al. J. Am. Chem. Soc.2005 , 127, 119-125] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
-
Reaction Setup: To a solution of the nitroolefin (1.0 equiv) and the aldehyde or other Michael donor (1.5-2.0 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., room temperature or 0 °C) is added the organocatalyst (typically 5-20 mol%).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the Michael adduct.
Mechanism of Stereochemical Control
In the case of secondary amine catalysts, the reaction proceeds through a chiral enamine intermediate. The bulky substituent on the catalyst shields one face of the enamine, directing the attack of the Michael acceptor. Thiourea-based catalysts activate the Michael acceptor through hydrogen bonding, while a basic site on the catalyst deprotonates the Michael donor, bringing the two reactants in close proximity in a chiral environment.
Camphorsultams: Robust Auxiliaries for Asymmetric Diels-Alder Reactions
Oppolzer's camphorsultams are a class of robust and crystalline chiral auxiliaries that have proven to be highly effective in a range of asymmetric transformations, most notably the Diels-Alder reaction. Their rigid bicyclic structure provides excellent facial shielding.
Performance Data: Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| N-Acryloyl Camphorsultam | Cyclopentadiene | >98:2 | 90 | [Oppolzer, W., et al. Tetrahedron Lett.1986 , 27, 1131-1134] |
| N-Crotonoyl Camphorsultam | Cyclopentadiene | 95:5 | 85 | [Oppolzer, W., et al. Tetrahedron Lett.1986 , 27, 1131-1134] |
Experimental Protocol: Asymmetric Diels-Alder Reaction using Camphorsultam
-
Reaction Setup: The N-enoyl camphorsultam (1.0 equiv) is dissolved in a suitable solvent such as CH₂Cl₂ or toluene. A Lewis acid (e.g., TiCl₄, Et₂AlCl, 1.1 equiv) is added at low temperature (-78 °C).
-
Cycloaddition: The diene (2.0-3.0 equiv) is added, and the reaction mixture is stirred at the appropriate temperature for several hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The product is extracted, and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Auxiliary Removal: The camphorsultam auxiliary can be removed under various conditions, such as hydrolysis with LiOH or reduction with LiAlH₄, to provide the chiral carboxylic acid or alcohol, respectively.
Mechanism of Stereochemical Control
The Lewis acid coordinates to the carbonyl oxygen of the N-enoyl camphorsultam, locking it in an s-cis conformation. The bulky camphor skeleton effectively blocks one face of the dienophile, forcing the diene to approach from the opposite side, leading to a high degree of stereoselectivity.
Conclusion
The selection of a chiral auxiliary or catalyst is a critical decision in the design of an asymmetric synthesis. While HTA can be a useful tool, the alternatives presented in this guide—Evans' oxazolidinones, pseudoephedrine and pseudoephenamine, and organocatalysts—offer a broad and versatile toolkit for the modern synthetic chemist. Evans' auxiliaries provide exceptional and predictable control in aldol reactions. Pseudoephedrine and its non-regulated analog, pseudoephenamine, are highly practical for asymmetric alkylations. Organocatalysis offers a powerful, metal-free approach for a variety of transformations, particularly Michael additions. Finally, camphorsultams remain a robust choice for asymmetric Diels-Alder reactions. A thorough consideration of the specific reaction, desired stereochemical outcome, and practical considerations such as cost and regulatory issues will guide the researcher to the most suitable and effective stereochemical control element for their synthetic challenge.
References
A Comparative Guide to Recent Advances in Chiral Auxiliary Technology
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive innovation in asymmetric synthesis. Chiral auxiliaries, which are stoichiometric chiral reagents that temporarily attach to a substrate to direct a stereoselective transformation, remain a robust and reliable strategy for achieving high levels of stereocontrol.[1] While catalytic asymmetric methods have seen remarkable progress, auxiliary-based approaches are often favored for their predictability, broad substrate scope, and the ease of separation of diastereomeric products.[2] This guide provides a comparative review of recent advances in chiral auxiliary technology, focusing on the performance of well-established systems and their more recent derivatives in key asymmetric reactions.
Performance Comparison of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is benchmarked by its ability to induce high diastereoselectivity, the facility of its attachment and cleavage, and the overall yield of the desired enantiomerically pure product. Below, we compare the performance of several leading classes of chiral auxiliaries in three cornerstone C-C bond-forming reactions: asymmetric alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the stereoselective formation of α-substituted chiral carboxylic acids, ketones, and their derivatives. The choice of chiral auxiliary is paramount in dictating the facial selectivity of the enolate alkylation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | N-propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [3] |
| (+)-Pseudoephedrine Amide | N-propionyl pseudoephedrine amide | Benzyl bromide | >99:1 | 94 | Recent Advances in Asymmetric Synthesis |
| (-)-Oppolzer's Camphorsultam | N-propionyl camphorsultam | Methyl iodide | 98:2 | 95 | Recent Advances in Asymmetric Synthesis |
| (S)-SuperQuat | N-propionyl SuperQuat | Benzyl bromide | >99:1 | 92 | [4] |
Key Observation: While all three major classes of auxiliaries provide excellent diastereoselectivity in asymmetric alkylation, pseudoephedrine amides are often favored for their low cost and the crystalline nature of their derivatives, which simplifies purification. The SuperQuat auxiliary, a more recent development, demonstrates comparable or superior performance to the classic Evans auxiliary, attributed to its conformationally biased structure.[4]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters with high levels of control. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of these reactions.[5]
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | Isobutyraldehyde | >99:1 (syn) | 80-95 | [5] |
| (-)-Oppolzer's Camphorsultam | Benzaldehyde | >95:5 (syn) | 85 | Recent Advances in Asymmetric Synthesis |
| (S)-SuperQuat | Propionaldehyde | >98:2 (syn) | 90 | [4] |
Key Observation: Evans' oxazolidinone auxiliaries are the gold standard for syn-selective aldol reactions, consistently delivering exceptional levels of diastereoselectivity. The SuperQuat auxiliaries have emerged as strong contenders, also providing excellent syn-selectivity.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of complex cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | endo:exo | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (-)-Oppolzer's Camphorsultam | Cyclopentadiene | N-acryloyl camphorsultam | >99:1 | >98% | 90 | Recent Advances in Asymmetric Synthesis |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | Cyclopentadiene | N-acryloyl oxazolidinone | 95:5 | 91% | 85 | [3] |
| (S)-SuperQuat | Cyclopentadiene | N-crotonyl SuperQuat | >99:1 | >98% | 93 | [4] |
Key Observation: Oppolzer's camphorsultam is a top-performing auxiliary for asymmetric Diels-Alder reactions, affording high endo-selectivity and diastereoselectivity. The rigid structure of the camphorsultam provides excellent shielding of one face of the dienophile. The SuperQuat auxiliary also demonstrates exceptional performance in this application.
Mandatory Visualizations
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Zimmerman-Traxler Model for the Evans Asymmetric Aldol Reaction
Caption: The Zimmerman-Traxler model explains the high syn-selectivity in Evans aldol reactions.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol describes the highly diastereoselective alkylation of an N-acyl pseudoephedrine amide, a method developed by Myers.
Materials:
-
N-acyl pseudoephedrine amide (1.0 equiv)
-
Anhydrous lithium chloride (LiCl) (6.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (2.2 equiv)
-
n-Butyllithium (n-BuLi) (2.1 equiv)
-
Alkyl halide (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Add the alkyl halide (1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to 0 °C and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the desired α-alkylated amide with high diastereoselectivity.
-
Protocol 2: Evans Asymmetric Aldol Reaction
This protocol outlines the synthesis of a syn-aldol product using an Evans oxazolidinone auxiliary.
Materials:
-
N-acyl oxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of Et₃N or DIPEA (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Auxiliary Cleavage (example for conversion to methyl ester):
-
Dissolve the crude aldol adduct in methanol.
-
Cool to 0 °C and add a solution of 30% H₂O₂.
-
Stir until the reaction is complete (monitored by TLC).
-
The desired β-hydroxy methyl ester can be isolated after appropriate work-up and purification.
-
Protocol 3: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.
Materials:
-
N-acryloyl-(+)-camphorsultam (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Diethylaluminum chloride (Et₂AlCl) (1.1 equiv)
-
Cyclopentadiene (freshly cracked) (3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere, dissolve the N-acryloyl-(+)-camphorsultam (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
-
Lewis Acid Addition and Cycloaddition:
-
Add Et₂AlCl (1.1 equiv) dropwise to the solution.
-
Stir for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the desired cycloadduct with high diastereoselectivity.
-
Conclusion
Chiral auxiliary-based methods remain a cornerstone of modern asymmetric synthesis, offering a reliable and predictable means of controlling stereochemistry. While established auxiliaries such as those developed by Evans, Myers, and Oppolzer continue to be widely employed due to their exceptional performance, recent advances have introduced new and improved systems like the SuperQuat auxiliaries, which offer enhanced stereocontrol and recyclability. The choice of auxiliary is highly dependent on the specific transformation, and a thorough understanding of their comparative performance is crucial for the efficient and successful synthesis of enantiomerically pure molecules in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Efficacy of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl Acetate in Complex Molecule Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of complex molecular architectures with precise stereochemical control. Among the myriad of available chiral auxiliaries, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) has been noted as a potential chiral building block. This guide provides a comparative analysis of HYTRA's efficacy against well-established chiral auxiliaries, namely Evans' Oxazolidinones and Oppolzer's Camphorsultams, in the context of complex molecule synthesis.
While literature mentions HYTRA as a reactant in the synthesis of Lankacidin derivatives, a class of potent antibiotics, specific data detailing its performance as a chiral auxiliary in key asymmetric transformations remains scarce.[1] Consequently, this guide will establish a comparative framework based on the well-documented performance of Evans' Oxazolidinones and Oppolzer's Camphorsultams in analogous reactions, highlighting the data required for a thorough evaluation of HYTRA.
Performance in Asymmetric Reactions: A Tabular Comparison
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Benzaldehyde | >99:1 (syn) | 85-95 | [2][3] |
| Isovaleraldehyde | >98:2 (syn) | 80-90 | [2] | |
| Oppolzer's Camphorsultam | Pyruvaldehyde dimethyl acetal | 95:5 (anti) | 75 | [4] |
| Benzaldehyde | >99:1 (syn) | 88 | [4] | |
| (R)-(+)-HYTRA | Data not available | Data not available | Data not available |
Table 2: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 90-98 | [5] |
| Methyl iodide | >98:2 | 85-95 | [5] | |
| Oppolzer's Camphorsultam | Allyl iodide | >99:1 | 90 | [4] |
| Benzyl bromide | >98:2 | 95 | [4] | |
| (R)-(+)-HYTRA | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and comparative assessment of chiral auxiliaries. Below are representative protocols for asymmetric aldol and alkylation reactions using Evans' Oxazolidinones and Oppolzer's Camphorsultams.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous ammonium chloride.
2. Boron Enolate Formation and Aldol Addition: The resulting N-propionyloxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboron triflate and triethylamine are added sequentially. After stirring for 30 minutes, the aldehyde (e.g., benzaldehyde) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
3. Workup and Auxiliary Removal: The reaction is quenched with a pH 7 buffer, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The chiral auxiliary can be removed by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the corresponding β-hydroxy carboxylic acid.[2][3]
Asymmetric Alkylation using an Oppolzer's Camphorsultam
1. Acylation of the Chiral Auxiliary: To a solution of (+)-camphorsultam in anhydrous THF at 0 °C is added sodium hydride. The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (e.g., propionyl chloride). The reaction is stirred at room temperature for 12 hours.
2. Enolate Formation and Alkylation: The N-acylsultam is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise to form the enolate. After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide) is added, and the reaction is allowed to warm to room temperature overnight.
3. Workup and Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The chiral auxiliary can be cleaved by hydrolysis with lithium hydroxide or by reduction with lithium aluminum hydride to afford the corresponding carboxylic acid or alcohol, respectively.[4]
Mandatory Visualizations
To illustrate the principles of chiral auxiliary-mediated synthesis, the following diagrams depict a general experimental workflow and a representative signaling pathway for an aldol reaction.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified pathway of a diastereoselective aldol reaction.
Conclusion
While this compound (HYTRA) is commercially available and has been implicated in the synthesis of complex natural products like Lankacidin, a comprehensive evaluation of its efficacy as a chiral auxiliary is hampered by the lack of published, quantitative data. In contrast, Evans' Oxazolidinones and Oppolzer's Camphorsultams represent the gold standard in chiral auxiliary-mediated asymmetric synthesis, with a vast body of literature supporting their high levels of stereocontrol and reliability in a wide range of transformations.
For researchers and drug development professionals considering the use of HYTRA, it is imperative to conduct rigorous experimental evaluations to determine its performance characteristics, including yield, diastereoselectivity, and enantioselectivity, in key asymmetric reactions. A direct comparison with established auxiliaries under identical conditions would be necessary to ascertain its practical utility and potential advantages in the synthesis of complex, stereochemically rich molecules. Until such data becomes available, Evans' Oxazolidinones and Oppolzer's Camphorsultams remain the more predictable and well-documented choices for achieving high levels of asymmetric induction.
References
- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [authors.library.caltech.edu]
- 2. Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (+)-Heilonine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (CAS No. 95061-47-5), a compound recognized as a hazardous substance. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical, as indicated by the GHS07 "Exclamation Mark" pictogram and the "Warning" signal word on its preliminary safety information.[1] This classification suggests that the substance may cause less severe hazards such as skin or eye irritation, or may be harmful if swallowed. However, a comprehensive Safety Data Sheet (SDS) with detailed hazard information is necessary for a complete risk assessment.
Key Safety Precautions:
-
Consult the SDS: Always refer to the complete Safety Data Sheet provided by your chemical supplier for detailed hazard information, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[2][3][4][5][6]
-
Avoid Dust Generation: As this compound is a solid, care should be taken to avoid the generation of dust during handling and disposal procedures.
-
Work in a Ventilated Area: All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below. This information is essential for its proper identification and handling.
| Property | Value |
| CAS Number | 95061-47-5 |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 237-240 °C |
| Storage | Store at room temperature in a dry place. |
Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound must be conducted as a hazardous waste stream. Under no circumstances should this chemical be disposed of in general laboratory trash or down the drain.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, sealable, and chemically compatible waste container with "this compound, Hazardous Waste". Include the full chemical name and any hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.
Step 2: Collection of Solid Waste
-
Unused or Expired Chemical: Place any unwanted, unused, or expired this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or absorbent pads used for cleaning up small spills, must also be placed in the same hazardous waste container.
Step 3: Storage of Hazardous Waste
-
Secure Storage: Keep the hazardous waste container tightly sealed when not in use.
-
Designated Area: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
-
Adherence to Local Regulations: Follow your institution's and local regulatory agency's guidelines regarding the maximum allowable quantity of hazardous waste and the duration of storage in a satellite accumulation area.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
Logical Decision Diagram for Disposal
Caption: Decision-making diagram for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. chemscene.com [chemscene.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. intersolia.com [intersolia.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Personal protective equipment for handling (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (CAS No. 95061-47-5). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for short-term protection against a broad range of chemicals. Inspect gloves before each use. |
| Eye and Face Protection | Safety glasses or goggles | Should meet ANSI Z.87.1 standards. Use chemical splash goggles where there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A full-buttoned lab coat is required to protect against splashes. For larger quantities, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the work area.
Handling Procedures:
-
Avoid generating dust. Use appropriate tools to handle the solid material.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, and open flames, as related compounds are combustible solids.
Storage:
-
Store in a tightly sealed, properly labeled container.[3]
-
Store at room temperature in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Do not dispose of down the drain or in regular trash.
-
Collect waste in a sturdy, leak-proof, and clearly labeled container.
-
Arrange for disposal by a licensed waste disposal contractor in accordance with local, state, and federal regulations.
Spill Cleanup:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
